3-Aminopropanenitrile hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-aminopropanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2.ClH/c4-2-1-3-5;/h1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWHACJNMKTTRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482130 | |
| Record name | 3-aminopropanenitrile hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646-03-7 | |
| Record name | Propanenitrile, 3-amino-, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=646-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-aminopropanenitrile hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminopropanenitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of 3-Aminopropanenitrile Hydrochloride
This guide provides a comprehensive, technically detailed overview of the synthesis and purification of 3-Aminopropanenitrile Hydrochloride, a critical intermediate in pharmaceutical and chemical manufacturing. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles and rationale behind key procedural steps, ensuring a robust and reproducible process.
Introduction: The Significance of 3-Aminopropanenitrile
3-Aminopropanenitrile, also known as β-aminopropionitrile (BAPN), is an organic compound featuring both an amine and a nitrile functional group.[1] Its hydrochloride salt is often preferred for its stability and ease of handling, as the free base can be unstable.[2][3] This compound serves as a vital building block in the synthesis of various molecules, including the amino acid β-alanine and pantothenic acid (Vitamin B5).[4] In the biomedical field, BAPN is recognized as a potent and irreversible inhibitor of lysyl oxidase, an enzyme crucial for collagen cross-linking, making it a subject of interest in research on connective tissue disorders and cancer.[3]
This guide will detail a reliable, multi-step process beginning with the synthesis of the 3-Aminopropanenitrile free base, followed by its purification, conversion to the hydrochloride salt, and final purification by recrystallization.
Synthesis of 3-Aminopropanenitrile (Free Base)
The most common and industrially relevant synthesis of 3-Aminopropanenitrile is the Michael addition of ammonia to acrylonitrile. This reaction is an example of a conjugate addition, where a nucleophile—in this case, ammonia—attacks the β-carbon of an α,β-unsaturated nitrile.
Underlying Principles and Mechanism
The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the ammonia molecule to the electron-deficient β-carbon of acrylonitrile. The electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, making the β-carbon electrophilic. The resulting intermediate is then protonated by another ammonia molecule or water to yield the final product.
A critical aspect of this synthesis is controlling the extent of alkylation. 3-Aminopropanenitrile, being a primary amine, can act as a nucleophile itself and react with another molecule of acrylonitrile to form the secondary amine, bis-(β-cyanoethyl)amine, and subsequently the tertiary amine, tris-(β-cyanoethyl)amine.
Caption: Michael addition of ammonia to acrylonitrile.
Experimental Protocol: Synthesis with Aqueous Ammonia
This method is well-established and avoids the need for high-pressure equipment. The key to maximizing the yield of the primary amine is to use a large molar excess of ammonia.
Materials:
-
Acrylonitrile (toxic, flammable)
-
Concentrated Ammonium Hydroxide (28-30% NH₃)
-
Heavy-walled, pressure-resistant reaction vessel
Procedure:
-
Reaction Setup: In a well-ventilated chemical fume hood, charge a heavy-walled pressure bottle with concentrated ammonium hydroxide. Cool the solution in an ice bath.
-
Addition of Acrylonitrile: Slowly add cold acrylonitrile to the cold ammonium hydroxide solution. A typical molar ratio is at least 4 parts ammonia to 1 part acrylonitrile to suppress the formation of secondary and tertiary amines.
-
Reaction: Securely seal the vessel (e.g., with a wired-in rubber stopper). Shake the mixture intermittently until it becomes homogeneous (approximately 5-10 minutes).
-
Incubation: Allow the reaction vessel to stand at room temperature overnight behind a blast shield. The reaction is exothermic, and pressure will develop inside the vessel.
-
Workup: After the reaction is complete, cool the vessel thoroughly before carefully venting any excess pressure in the fume hood.
Purification of 3-Aminopropanenitrile (Free Base)
The crude product contains the desired primary amine, unreacted ammonia, water, and side products. Purification is typically achieved by fractional distillation under reduced pressure.
Expert Insight: Direct distillation at atmospheric pressure is not recommended. 3-Aminopropanenitrile has a high boiling point (approx. 185 °C) and is prone to polymerization at elevated temperatures, especially in the presence of air or acidic impurities.[3][4] Vacuum distillation significantly lowers the boiling point, mitigating the risk of degradation.
Experimental Protocol: Vacuum Distillation
Procedure:
-
Initial Distillation: Transfer the reaction mixture to a round-bottom flask suitable for distillation. First, distill off the excess ammonia and some water at atmospheric pressure or under a slight vacuum.
-
Fractional Vacuum Distillation: Equip the flask for fractional distillation under vacuum.
-
Collection: Collect the fraction boiling at approximately 79-81 °C at 16 mmHg. The exact boiling point will vary with pressure.
-
Storage: The purified 3-Aminopropanenitrile is a colorless liquid. It should be stored under an inert atmosphere (e.g., nitrogen or argon) and refrigerated to prevent polymerization and degradation.[4]
Synthesis of this compound
Conversion to the hydrochloride salt enhances the compound's stability, making it a crystalline solid that is easier to handle, weigh, and store than the liquid free base.[3] The process is a straightforward acid-base neutralization.
Experimental Protocol: Salt Formation
Materials:
-
Purified 3-Aminopropanenitrile (free base)
-
Anhydrous Diethyl Ether or Isopropanol
-
Concentrated Hydrochloric Acid or Anhydrous HCl gas
Procedure:
-
Dissolution: Dissolve the purified 3-Aminopropanenitrile in a suitable anhydrous solvent like diethyl ether or isopropanol in a flask equipped with a magnetic stirrer. The solution should be cooled in an ice bath.
-
Acidification: While stirring vigorously, slowly add a stoichiometric amount of concentrated hydrochloric acid. Alternatively, for a very pure product, bubble anhydrous hydrogen chloride gas through the solution.
-
Precipitation: The this compound will precipitate out of the solution as a white solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.
-
Drying: Dry the product under vacuum to remove all traces of solvent.
Purification: Recrystallization of the Hydrochloride Salt
Recrystallization is the definitive method for purifying the crude hydrochloride salt. The key is selecting a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Expert Insight: For amine hydrochloride salts, a common and effective solvent system is a mixture of a polar protic solvent (like ethanol or methanol) and a less polar solvent (like diethyl ether or ethyl acetate). The salt is dissolved in a minimal amount of the hot polar solvent, and the less polar solvent is added to induce precipitation upon cooling.[5]
Experimental Protocol: Recrystallization
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol or methanol and heat the mixture gently (e.g., on a hot plate) with stirring until all the solid dissolves.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals. The process can be further encouraged by placing the flask in an ice bath once it has reached room temperature.
-
Inducing Precipitation: If crystals do not form, add a less polar solvent like anhydrous diethyl ether dropwise to the cold solution until it becomes slightly cloudy. Reheat gently until the solution is clear again, then allow it to cool slowly.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Caption: Overall workflow for synthesis and purification.
Data Summary and Characterization
The final product should be a white crystalline solid.[3] Quality control and characterization are essential to confirm purity and identity.
| Property | 3-Aminopropanenitrile (Free Base) | 3-Aminopropanenitrile HCl |
| Molecular Formula | C₃H₆N₂ | C₃H₇ClN₂ |
| Molar Mass | 70.09 g/mol | 106.55 g/mol [6] |
| Appearance | Colorless to yellow liquid[4] | White crystalline solid[3] |
| Boiling Point | ~185 °C (atm); 79-81 °C (16 mmHg)[4] | N/A (decomposes) |
| Solubility | Soluble in water, polar organics[1] | Soluble in polar solvents |
Characterization Techniques:
-
Melting Point: A sharp melting point range is indicative of high purity.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure. For the free base, ¹H NMR shows characteristic peaks around 2.99 ppm (triplet, -CH₂-NH₂) and 2.49 ppm (triplet, -CH₂-CN).[7]
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the N-H stretch (amine), C≡N stretch (nitrile), and C-H stretch (alkane).[8]
-
Purity Analysis (HPLC/GC): Quantifies the purity and detects any residual impurities.
Critical Safety Considerations
All steps of this synthesis must be conducted with appropriate safety measures.
-
Acrylonitrile: Is highly toxic, a potential carcinogen, and flammable. It must be handled exclusively in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.
-
Ammonia: Concentrated ammonia is corrosive and has a pungent, irritating odor. Work in a well-ventilated area.
-
Hydrochloric Acid: Concentrated HCl is highly corrosive. Handle with care and appropriate PPE.
-
Pressure: The initial reaction is performed in a sealed vessel and generates pressure. Use appropriate pressure-rated glassware and a blast shield.
References
- PrepChem. (n.d.). Preparation of 3-aminopropionitrile.
- Smolecule. (2023, August 16). Buy (R)-3-Aminobutanenitrile hydrochloride.
- PubChem. (n.d.). This compound. CID 12244473.
- CymitQuimica. (n.d.). CAS 151-18-8: 3-Aminopropionitrile.
- PubChem. (n.d.). 3-Aminopropionitrile. CID 1647.
- ChemicalBook. (n.d.). 3-Aminopropionitrile | 151-18-8.
- PubChem. (n.d.). This compound. CID 12244473.
- PharmaCompass. (n.d.). 3-Aminopropionitrile | Drug Information, Uses, Side Effects, Chemistry.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- ChemicalBook. (n.d.). 3-Aminopropionitrile(151-18-8) 1H NMR spectrum.
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- NIST. (n.d.). 3-Aminopropionitrile. In NIST Chemistry WebBook.
Sources
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- 3. 3-Aminopropionitrile | C3H6N2 | CID 1647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Aminopropionitrile | 151-18-8 [chemicalbook.com]
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- 7. 3-Aminopropionitrile(151-18-8) 1H NMR [m.chemicalbook.com]
- 8. 3-Aminopropionitrile [webbook.nist.gov]
Methodological & Application
Protocol: Preparation and Application of 3-Aminopropanenitrile Hydrochloride (BAPN·HCl) for Lysyl Oxidase Inhibition in Cell Culture
[1][2]
Abstract
This application note provides a rigorous, standardized protocol for the preparation, storage, and application of 3-Aminopropanenitrile hydrochloride (BAPN·HCl) in in vitro cell culture systems.[1] BAPN is the gold-standard small-molecule inhibitor of Lysyl Oxidase (LOX) , a copper-dependent amine oxidase critical for the cross-linking of collagens and elastin.[2] Accurate preparation is essential to prevent experimental variability caused by compound degradation, pH shock, or precipitation. This guide synthesizes physicochemical data with biological best practices to ensure high reproducibility in fibrosis, metastasis, and ECM dynamics assays.
Scientific Background & Mechanism
The Target: Lysyl Oxidase (LOX)
The extracellular matrix (ECM) derives its tensile strength from the covalent cross-linking of collagen and elastin fibrils.[2] This process is catalyzed by the Lysyl Oxidase (LOX) family of enzymes.[2][3] LOX oxidatively deaminates specific lysine and hydroxylysine residues on collagen telopeptides, generating highly reactive aldehydes (allysine). These aldehydes spontaneously condense with neighboring amino groups to form stable cross-links.
Mechanism of Action
BAPN is a suicide substrate (irreversible inhibitor) of LOX.[4] It mimics the structure of the natural substrate (lysine). Upon binding to the active site, LOX attempts to oxidize BAPN, converting it into a reactive ketenimine intermediate. This intermediate covalently binds to the enzyme's active site (likely modifying the organic cofactor lysyl tyrosylquinone or the protein backbone), permanently inactivating the enzyme.
Pathway Visualization
The following diagram illustrates the critical node BAPN targets within the ECM maturation pathway.
Figure 1: Mechanism of Action. BAPN irreversibly inhibits LOX, preventing the conversion of collagen lysine residues to allysine, thereby blocking the formation of mature collagen cross-links.
Physicochemical Profile & Safety
Before handling, review the specific properties of the hydrochloride salt form. Note that BAPN is also available as a fumarate salt; this protocol specifically addresses the hydrochloride (HCl) form due to its higher water solubility.
| Property | Specification | Notes |
| Compound Name | This compound | Also known as |
| CAS Number | 646-03-7 | Verify CAS to ensure salt form accuracy |
| Molecular Weight | 106.55 g/mol | Use this value for Molarity calculations |
| Solubility | Water: >50 mg/mLPBS: SolubleDMSO: Soluble | Water is the preferred solvent for cell culture to avoid DMSO toxicity controls.[1][5] |
| Appearance | White to off-white crystalline solid | Hygroscopic; store desicated. |
| Stability (Solid) | -20°C (3 years) | Protect from moisture. |
| Stability (Solution) | -20°C (1 month)-80°C (6 months) | Avoid repeated freeze-thaw cycles. |
| Toxicity | Acute Toxicity (Oral) | Handle with PPE (gloves, goggles). Toxic if swallowed.[5] |
Protocol: Preparation of 500 mM Stock Solution
A high-concentration stock (500 mM) is recommended to minimize the volume of vehicle added to the cell culture media (typically 1:1000 dilution).
Materials Required[8][9]
-
BAPN[1][6][2][3][4][7][8][9][10][11][12][13]·HCl powder (MW: 106.55 g/mol ).
-
Sterile Milli-Q® water (or cell culture grade water).[14]
-
0.22 µm PVDF or PES syringe filter (sterile).
-
Sterile 1.5 mL microcentrifuge tubes (amber or opaque preferred, though BAPN is not highly light-sensitive, this is good practice).
Calculation Logic
To prepare 10 mL of a 500 mM (0.5 M) stock solution:
Workflow Diagram
Figure 2: Preparation Workflow for 500 mM Stock Solution.
Step-by-Step Procedure
-
Weighing: Accurately weigh 533 mg of BAPN·HCl into a sterile 15 mL conical tube or a clean glass vial.
-
Dissolution: Add approximately 8 mL of sterile cell culture grade water. Vortex vigorously until the powder is completely dissolved. The solution should be clear and colorless.
-
Note: The HCl salt is acidic.[15] At this high concentration in water, the pH will be low. Do not adjust the pH of the stock solution with NaOH, as this can reduce stability and cause precipitation of the free base. The buffering capacity of the cell culture media (bicarbonate/HEPES) is sufficient to neutralize the small volume (0.1%) added later.
-
-
Final Volume: Add sterile water to bring the final volume to exactly 10 mL . Invert to mix.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot: Dispense small volumes (e.g., 50 µL, 100 µL, or 200 µL) into sterile microcentrifuge tubes.
-
Crucial: Avoid bulk freezing. Repeated freeze-thaw cycles degrade BAPN efficacy.
-
-
Storage: Store aliquots at -20°C (stable for 1 month) or -80°C (stable for 6 months).
Application in Cell Culture[1][3][5][11][13]
Working Concentration
The effective concentration of BAPN varies by cell type and assay duration.
-
Standard Range: 100 µM – 500 µM
-
High Dose (Acute): Up to 2 mM (Monitor for cytotoxicity)
-
Low Dose (Chronic): 50 – 100 µM
Recommendation: Perform a dose-response pilot (e.g., 0, 100, 250, 500 µM) to determine the optimal inhibition level without affecting cell viability. 500 µM is a widely cited effective concentration for inhibiting collagen cross-linking in fibroblasts and cancer cells [1, 2].
Dilution Protocol (Example: 500 µM Treatment)
To treat 10 mL of cell culture media at a final concentration of 500 µM using the 500 mM stock :
-
Thaw one aliquot of 500 mM BAPN stock on ice.
-
Calculate the dilution factor:
. -
Add 10 µL of the 500 mM Stock directly to 10 mL of fresh culture media.
-
Mix media thoroughly by inversion or pipetting.
-
Apply to cells immediately.
Experimental Considerations
-
Timing: LOX is a secreted enzyme. BAPN must be present during the collagen secretion and maturation phase. Treatment typically lasts 24 to 72 hours .
-
Refreshment: BAPN is chemically stable in media at 37°C for at least 24-48 hours. For long-term assays (>3 days), replace media with fresh BAPN-containing media every 2 days.
-
Controls:
-
Negative Control: Media + Vehicle (Water). Since the vehicle is water, untreated media often suffices, but adding the equivalent volume of sterile water ensures osmotic parity.
-
Positive Control: If available, a broad-spectrum copper chelator (e.g., D-Penicillamine) can be used, though BAPN is preferred for specificity.
-
Troubleshooting & Best Practices
| Issue | Probable Cause | Solution |
| Precipitation in Media | High concentration shock or pH shift. | Dilute stock in a small volume of media first, then add to the bulk volume. Ensure stock is fully thawed and vortexed. |
| Cell Toxicity | Concentration >1 mM or acidic shock. | Titrate dose down. If using >1 mM, check the pH of the final media; if yellow (acidic), buffer with HEPES. |
| No Effect Observed | Degraded stock or low LOX expression. | Use fresh aliquots (do not refreeze). Confirm LOX expression in your cell line via Western Blot or qPCR. |
| Clumping of Stock | Hygroscopic powder absorbed moisture. | Ensure the stock powder is stored with desiccant. If the powder is yellow or sticky, discard and buy fresh. |
References
-
PubChem. (n.d.).[5] this compound (Compound Summary).[1][5][16] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Tang, S. S., Trackman, P. C., & Kagan, H. M. (1983). Reaction of aortic lysyl oxidase with beta-aminopropionitrile.[7] Journal of Biological Chemistry, 258(7), 4331-4338.[7] Link
-
Yang, X., et al. (2013).[2][8] β-Aminopropionitrile inhibits hypoxia-induced invasion and migration of cervical cancer cells.[1][2][8][17] International Journal of Molecular Sciences. (Cited in search context regarding 500 µM efficacy).
Sources
- 1. β-Aminopropionitrile HCl I CAS#: 646-03-7 I lysyl oxidase (LOX) inhibitor I InvivoChem [invivochem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Lysyl oxidase inhibition via β-aminoproprionitrile hampers human umbilical vein endothelial cell angiogenesis and migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C3H7ClN2 | CID 12244473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Reaction of aortic lysyl oxidase with beta-aminopropionitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LOXL2 Inhibitors and Breast Cancer Progression | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Aminomethylene-5-sulfonylthiazole Inhibitors of Lysyl Oxidase (LOX) and LOXL2 Show Significant Efficacy in Delaying Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. grokipedia.com [grokipedia.com]
- 14. personal.cityu.edu.hk [personal.cityu.edu.hk]
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- 16. CAS 646-03-7: Propanenitrile, 3-amino-, monohydrochloride [cymitquimica.com]
- 17. medchemexpress.com [medchemexpress.com]
Application Note: Quantitative Assessment of In Vitro Lysyl Oxidase (LOX) Activity
Executive Summary & Scientific Rationale
Lysyl Oxidase (LOX) and LOX-like enzymes (LOXL1-4) are copper-dependent amine oxidases critical for the remodeling of the extracellular matrix (ECM). They catalyze the oxidative deamination of lysine residues on collagen and elastin precursors, generating highly reactive aldehydes (allysine) that drive cross-linking.
Dysregulated LOX activity is a hallmark driver in fibrosis (pulmonary, hepatic, cardiac) and cancer metastasis (pre-metastatic niche formation). Consequently, quantifying LOX activity is a pivotal assay in drug discovery and mechanobiology.
The Challenge of Specificity
Biological samples contain various amine oxidases (e.g., semicarbazide-sensitive amine oxidases, monoamine oxidases). To isolate LOX-specific activity, we utilize
Core Principle:
This guide details a high-sensitivity fluorometric protocol using the Amplex Red/Horseradish Peroxidase (HRP) coupling system, optimized for cell culture supernatants and tissue homogenates.
Assay Principle & Mechanism
The assay relies on a dual-stage reaction. First, LOX oxidizes a diamine substrate (Putrescine or Cadaverine) to release Hydrogen Peroxide (H₂O₂). Second, HRP utilizes the released H₂O₂ to oxidize Amplex Red (non-fluorescent) into Resorufin (highly fluorescent).
Reaction Stoichiometry
-
LOX Reaction:
-
Detection Reaction:
Mechanistic Visualization
The following diagram illustrates the reaction flow and the specific inhibition point of BAPN.
Figure 1: Coupled fluorometric reaction pathway showing LOX catalysis and BAPN inhibition point.
Materials & Reagent Preparation
Critical Reagents
| Reagent | Specification | Purpose |
| BAPN Fumarate or HCl | Specific LOX Inhibitor. | |
| Amplex Red | 10-acetyl-3,7-dihydroxyphenoxazine | Fluorogenic probe. |
| HRP | Horseradish Peroxidase (Type II) | Coupling enzyme. |
| Putrescine (dihydrochloride) | >98% Purity | Substrate (mimics lysine). |
| Urea | Ultra-pure | Solubilization (Tissue only). |
| Assay Buffer | 1.2 M Urea, 0.05 M Sodium Borate, pH 8.2 | Optimal pH for LOX activity. |
Preparation of BAPN Stock (500 mM)
-
Dissolve BAPN fumarate or HCl in sterile distilled water to a concentration of 500 mM.
-
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid freeze-thaw cycles.
-
Working Conc: The standard final concentration in the well is 500 µM . Dilute 1:1000 into the reaction mix.
Sample Preparation Protocols
A. Cell Culture Supernatants (Conditioned Media)
LOX is a secreted protein. Low abundance often requires concentration.
-
Culture: Grow cells in Phenol Red-Free media. Phenol red absorbs light and interferes with fluorescence readings.
-
Harvest: Collect media 24-48h post-treatment.
-
Concentrate: Use Amicon Ultra-15 centrifugal filter units (10 kDa cutoff).
-
Spin at 4,000 x g at 4°C until volume is reduced 10-20 fold.
-
Note: Keep samples on ice. LOX is unstable at room temp.
-
B. Tissue Homogenates
LOX is tightly bound to the ECM and requires urea for extraction.
-
Homogenization: Mince tissue (50-100 mg) in ice-cold Extraction Buffer (6 M Urea, 10 mM Tris-HCl pH 7.4, Protease Inhibitors).
-
Extraction: Incubate overnight at 4°C with gentle agitation.
-
Clarification: Centrifuge at 10,000 x g for 15 min at 4°C. Collect supernatant.
-
Buffer Exchange (Critical): High urea (6M) inhibits HRP. You must dialyze or dilute samples so the final urea concentration in the assay is
1.2 M.
Experimental Protocol: The Kinetic Assay
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the kinetic LOX assay.
Step-by-Step Procedure
-
Plate Setup: Use a black-walled, clear-bottom 96-well plate.
-
Sample Loading: Add 50 µL of sample (concentrated media or tissue extract) to respective wells.
-
Group A (Total): 50 µL Sample + 10 µL Assay Buffer.
-
Group B (Inhibited): 50 µL Sample + 10 µL BAPN (diluted to give 500 µM final).
-
Blanks: 50 µL Assay Buffer only.
-
-
Incubation: Incubate samples with BAPN for 15-30 minutes at 37°C before adding the reaction mix. This ensures full active site blockade.
-
Reaction Master Mix Preparation: Prepare enough for all wells (50 µL per well). Mix in order:
-
1.2 M Urea / 0.05 M Borate Buffer (pH 8.2)
-
10 mM Putrescine (Substrate)
-
10 µM Amplex Red
-
1-2 U/mL HRP
-
-
Initiation: Add 50 µL of Reaction Master Mix to all wells using a multi-channel pipette.
-
Measurement: Immediately place in a fluorescence microplate reader pre-heated to 37°C.
-
Mode: Kinetic
-
Excitation: 530–560 nm
-
Emission: 590 nm
-
Duration: Read every 2 minutes for 60 minutes.
-
Data Analysis & Calculation
H₂O₂ Standard Curve
Plot the Relative Fluorescence Units (RFU) of the H₂O₂ standards against concentration (µM). Perform linear regression to determine the slope (
Kinetic Rate Determination
For each sample, plot RFU vs. Time (min). Select the linear portion of the curve (usually 10–40 min). Calculate the slope (
Specific Activity Calculation
Calculate the LOX-specific rate by subtracting the rate of the BAPN-treated well from the Total Activity well.
Convert to enzymatic activity units (µmol H₂O₂/min/mg protein):
Where
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background (BAPN wells) | Endogenous peroxides or other amine oxidases. | Ensure samples are fresh. Increase BAPN pre-incubation time. Use Catalase controls to verify H₂O₂ specificity. |
| No Signal | HRP inhibition by Urea or Azide. | Ensure final Urea < 1.2M. Never use Sodium Azide in buffers (it kills HRP). |
| Signal Saturation | Substrate depletion. | Dilute samples further. Analyze an earlier time window (e.g., 0-10 min). |
| High Variability | Temperature fluctuations. | Pre-warm plate reader. Use a multi-channel pipette for simultaneous start. |
References
-
Palamakumbura, A. H., & Trackman, P. C. (2002). A fluorometric assay for lysyl oxidase. Analytical Biochemistry, 300(2), 245–251.
- Foundational paper establishing the Amplex Red/HRP coupled assay for LOX.
-
Barker, H. E., et al. (2012). Lysyl oxidases: to serve and protect... or kill? Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1826(2), 338-351.
- Review covering the biological context of LOX in cancer and fibrosis.
-
Thermo Fisher Scientific. Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit Protocol.
- Source for standard HRP/Amplex Red stoichiometry and handling.
-
Sigma-Aldrich.
-Aminopropionitrile fumarate salt Product Information.- Chemical properties and solubility d
Application Note: 3-Aminopropanenitrile Hydrochloride in Diet-Induced Obesity Models
Topic: Targeting Adipose Tissue Fibrosis to Ameliorate Metabolic Dysfunction
Compound: 3-Aminopropanenitrile (3-APN) Hydrochloride (also known as
Abstract
In the context of Diet-Induced Obesity (DIO), adipose tissue undergoes rapid expansion, leading to local hypoxia and the upregulation of Lysyl Oxidase (LOX). This enzyme catalyzes the cross-linking of collagen and elastin, resulting in adipose tissue fibrosis. This fibrotic "straitjacket" restricts healthy adipocyte expansion, forcing ectopic lipid deposition (lipotoxicity) and driving systemic insulin resistance. This Application Note details the protocol for using 3-Aminopropanenitrile (3-APN) hydrochloride , an irreversible LOX inhibitor, to disrupt this fibrotic remodeling. We provide optimized dosing strategies to balance metabolic efficacy against the known risk of aortic toxicity, ensuring a robust model for evaluating anti-fibrotic therapies in metabolic disease.
Scientific Background: The Fibrosis-Metabolism Axis
Mechanism of Action
3-APN is a suicide substrate inhibitor of Lysyl Oxidase (LOX). LOX oxidatively deaminates peptidyl lysine and hydroxylysine residues in collagen and elastin, generating reactive aldehydes (allysine) that spontaneously condense to form covalent cross-links.
In obesity, this process becomes maladaptive:
-
Hypertrophy & Hypoxia: Adipocytes outgrow their vascular supply, triggering HIF-1
. -
LOX Upregulation: Hypoxia induces LOX expression.
-
Fibrosis: Excessive cross-linking creates a rigid extracellular matrix (ECM).
-
Metabolic Dysfunction: The rigid ECM prevents further subcutaneous adipose expansion, diverting lipids to visceral depots, liver, and muscle, thereby causing systemic insulin resistance.
Pathway Visualization
The following diagram illustrates the pathological cascade in obesity and the intervention point of 3-APN.
Figure 1: The mechanistic pathway linking obesity-induced hypoxia to adipose fibrosis via LOX, and the inhibitory action of 3-APN.
Experimental Design Strategy
Model Selection
-
Species: Mouse (C57BL/6J) or Rat (Wistar/Sprague-Dawley).
-
Rationale: C57BL/6J mice are prone to developing obesity and metabolic syndrome on a High-Fat Diet (HFD).
-
Diet: 60% kcal from fat (HFD) vs. 10% kcal from fat (LFD/Control).
Critical Safety Warning: Aortic Dissection
3-APN is widely used to induce aortic dissection in young mice (3-4 weeks old) at high doses (~1 g/kg/day). For metabolic studies, this is a major confounding toxicity.
-
Mitigation 1 (Age): Start treatment in adult animals (>8-10 weeks old) where elastin turnover is slower.
-
Mitigation 2 (Dose): Use a significantly lower dose (100-150 mg/kg) compared to aortic dissection models.
Protocol 1: Compound Preparation
Properties
-
Compound: 3-Aminopropanenitrile hydrochloride (3-APN HCl).
-
MW: ~106.55 g/mol .
-
Solubility: Highly soluble in water (>50 mg/mL).
-
Stability: Stable in aqueous solution at 4°C for 1 week. Prepare fresh weekly.
Formulation for Drinking Water (Preferred Route)
Oral administration via drinking water is less stressful than daily gavage, which is crucial for metabolic studies where stress affects glucose levels.
Calculation for 100 mg/kg/day Target Dose:
-
Average Mouse Weight: 30 g (0.03 kg).
-
Daily Water Intake: ~4-5 mL/day (approx. 15% of body weight).
-
Target Daily Dose:
. -
Concentration:
.
Preparation Steps:
-
Dissolve 750 mg of 3-APN HCl in 1 Liter of autoclaved drinking water.
-
Filter sterilize (0.22
m) if maintaining SPF conditions. -
Store in light-protected bottles (amber glass or foil-wrapped) to prevent photodegradation.
-
Change water bottles twice weekly to ensure stability and monitor intake.
Protocol 2: In Vivo Study Workflow
Experimental Timeline
The study typically runs for 12-16 weeks. 3-APN can be administered in a Preventative mode (starting with HFD) or Therapeutic mode (starting after obesity is established). The protocol below describes a therapeutic approach.
Figure 2: Experimental timeline for a therapeutic intervention model.
Step-by-Step Procedure
-
Acclimatization: Acclimatize C57BL/6J male mice (age 6 weeks) for 1 week.
-
Obesity Induction: Feed HFD (60% fat) for 8-10 weeks until significant weight gain (>35g) and glucose intolerance are observed.
-
Grouping: Randomize mice into four groups (n=10-12/group):
-
LFD Control (Vehicle)
-
LFD + 3-APN (Toxicity Control)
-
HFD Control (Vehicle)[1]
-
HFD + 3-APN (100 mg/kg/day)
-
-
Dosing: Administer 3-APN in drinking water for 6-8 weeks.
-
Monitoring:
-
Body Weight: Weekly.
-
Food/Water Intake: Bi-weekly (essential to adjust drug concentration if water intake drops due to taste aversion, though 3-APN is generally well-tolerated).
-
Safety Check: Monitor for signs of aortic rupture (sudden death, pale extremities, labored breathing).
-
Protocol 3: Downstream Analysis
To validate the mechanism, you must assess both the metabolic phenotype and the physical state of the adipose tissue ECM.
A. Metabolic Phenotyping[2][3][4]
-
Glucose Tolerance Test (GTT): Fast mice for 6 hours. IP inject Glucose (1-2 g/kg). Measure blood glucose at 0, 15, 30, 60, 90, 120 min.
-
Insulin Tolerance Test (ITT): Fast mice for 4 hours. IP inject Insulin (0.75 - 1.0 U/kg). Measure glucose clearance.
-
HOMA-IR: Calculate using fasting glucose and fasting insulin levels.[2][3]
B. Fibrosis Quantification (The "Gold Standard")
-
Picrosirius Red Staining:
-
Fix adipose tissue (epididymal/visceral and inguinal/subcutaneous) in 10% formalin.
-
Embed in paraffin and section at 5
m. -
Analysis: Visualize under polarized light . Collagen I appears yellow-orange; Collagen III appears green. Quantify "pericellular fibrosis" (collagen surrounding individual adipocytes) using ImageJ.
-
-
Hydroxyproline Assay:
-
Hydrolyze 50-100 mg of adipose tissue in 6M HCl at 110°C overnight.
-
Perform colorimetric assay (Chloramine-T/Ehrlich’s reagent) to quantify total collagen content.
-
C. Gene Expression (RT-qPCR)
Target genes to confirm LOX inhibition and fibrotic remodeling:
-
Target: Lox (Lysyl oxidase) - Note: Expression may increase as a compensatory feedback loop, even if activity is inhibited.
-
Substrates: Col1a1, Col3a1, Col6a1 (Collagens).
-
Fibrosis Markers: Acta2 (
-SMA), Fn1 (Fibronectin). -
Inflammation: Adgre1 (F4/80), Tnf, Il6.
Data Interpretation & Troubleshooting
Expected Results
| Readout | HFD Vehicle | HFD + 3-APN (Expected) | Mechanistic Insight |
| Body Weight | High | Reduced / Maintenance | Improved metabolic flexibility; reduced lipid trapping. |
| Adipocyte Size | Hypertrophic (Very Large) | Smaller, more numerous | Hyperplasia is metabolically healthier than hypertrophy. |
| Fibrosis (PSR) | High (Crown-like structures) | Significantly Reduced | Inhibition of LOX-mediated cross-linking. |
| GTT / ITT | Impaired (Insulin Resistant) | Improved | Reduced fibrosis allows healthy expansion, lowering systemic lipotoxicity. |
Troubleshooting
-
Issue: Mice lose weight rapidly (>15% in 1 week).
-
Issue: High mortality (Sudden Death).
References
-
Miana, M., et al. (2015). The lysyl oxidase inhibitor
-aminopropionitrile reduces body weight gain and improves the metabolic profile in diet-induced obesity in rats. Disease Models & Mechanisms, 8(6), 543-551. -
Halberg, N., et al. (2009). Hypoxia-inducible factor 1
induces fibrosis and insulin resistance in white adipose tissue. Molecular and Cellular Biology, 29(16), 4467-4483. -
Khan, T., et al. (2009). Metabolic dysregulation and adipose tissue fibrosis: role of collagen VI.[1][3] Molecular and Cellular Biology, 29(6), 1575-1591.
-
Ren, W., et al. (2016).
-Aminopropionitrile monofumarate induces thoracic aortic dissection in C57BL/6 mice.[2][8] Scientific Reports, 6, 28149. (Note: Reference for toxicity/dose limits).
Sources
- 1. The lysyl oxidase inhibitor β-aminopropionitrile reduces body weight gain and improves the metabolic profile in diet-induced obesity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. BAPN-induced rodent model of aortic dissecting aneurysm and related complications - Chen - Journal of Thoracic Disease [jtd.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. ahajournals.org [ahajournals.org]
- 8. β-Aminopropionitrile monofumarate induces thoracic aortic dissection in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Inducing Thoracic Aortic Dissection (TAD) using β-Aminopropionitrile (BAPN)
[1][2][3][4][5][6][7][8]
Abstract & Clinical Relevance
Thoracic Aortic Dissection (TAD) is a life-threatening vascular catastrophe characterized by the separation of the aortic wall layers.[1][2][3] The β-Aminopropionitrile (BAPN) induced mouse model is the gold standard for replicating the histopathological features of human TAD, including medial degeneration, elastin fragmentation, and false lumen formation.
This guide provides a rigorous, field-proven protocol for inducing TAD in C57BL/6J mice. Unlike surgical models, this chemical induction method preserves the native hemodynamic environment while structurally compromising the vessel wall, offering high translational validity for drug discovery and mechanobiological studies.
Mechanism of Action
The core principle of this model is the chemical inhibition of extracellular matrix (ECM) maturation during a critical developmental window.
The Lysyl Oxidase Blockade
BAPN is an irreversible inhibitor of Lysyl Oxidase (LOX) .[2][4][3] Under normal physiological conditions, LOX catalyzes the oxidative deamination of lysine and hydroxylysine residues in tropoelastin and procollagen. This reaction creates reactive aldehydes (allysine) that condense to form desmosine and isodesmosine cross-links—the structural "glue" that provides the aorta with tensile strength and elasticity.
By inhibiting LOX, BAPN prevents this cross-linking.[4][5] When administered to young, rapidly growing mice, the newly synthesized aortic ECM lacks structural integrity. As the mouse grows and blood pressure rises, the weakened aortic wall cannot withstand the hemodynamic shear stress, leading to medial tearing and dissection.
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway of BAPN-induced aortopathy.[6][7][8][3] Red arrow indicates the primary point of inhibition.
Experimental Design & Considerations
Success in this model is highly dependent on strain , age , and sex . Deviating from these parameters without validation will result in inconsistent phenotypes.
| Parameter | Recommendation | Rationale |
| Mouse Strain | C57BL/6J | Highly susceptible to TAD.[1][2] Strains like FVB or 129Sv are resistant due to genetic modifiers. |
| Age at Start | 3–4 Weeks (Juvenile) | The aorta is rapidly synthesizing elastin. BAPN is ineffective in adults (10+ weeks) unless combined with Angiotensin II. |
| Sex | Male | Males show significantly higher incidence of rupture (approx. 3:1 ratio) compared to females. |
| Sample Size | n = 15–20 per group | High mortality due to rupture requires larger cohorts to ensure sufficient survivors for endpoint histology. |
Protocol 1: Standard BAPN Administration (Chronic Model)
Target: Inducing TAD and aortic rupture in juvenile mice.
Materials
-
β-Aminopropionitrile monofumarate (Sigma-Aldrich, Cat# A3134).
-
Vehicle: Autoclaved tap water or acidified water (pH 2.5–3.0) to retard bacterial growth.
-
Light-protective bottles: Amber glass or foil-wrapped bottles (BAPN is light-sensitive).
-
0.22 μm Syringe Filter: For sterilization.
Step-by-Step Methodology
-
Acclimatization:
-
BAPN Solution Preparation (Freshly Prepared):
-
Concentration: 0.5% wt/vol (5 g/L).
-
Dissolve 5 g of BAPN monofumarate in 1 L of vehicle water.
-
Filter sterilize (0.22 μm) to prevent biofilm formation in bottles.
-
Note: 0.5% is the standard high-dose. For milder phenotypes (dilatation without rupture), use 0.2%.
-
-
Administration:
-
Monitoring:
-
Weigh mice weekly. BAPN mice may show reduced weight gain (~10–15% lower than controls).
-
Inspect cages daily for dead mice (rupture often causes sudden death).
-
Protocol 2: BAPN + Angiotensin II (Acute Challenge Model)
Target: Inducing 100% incidence of dissection for drug efficacy screening.
This "two-hit" model uses BAPN to prime the vessel, followed by a hypertensive surge using Angiotensin II (AngII) to trigger dissection.
Workflow Diagram
Figure 2: Experimental timeline for the BAPN + AngII "Two-Hit" model.
Methodology
-
Priming: Follow Protocol 1 (0.5% BAPN in water) for 4 weeks.
-
Pump Preparation:
-
Prepare Angiotensin II (Sigma) in sterile saline.
-
Load Alzet osmotic minipumps (Model 1003D or 2001) to deliver 1 μg/kg/min .
-
-
Implantation:
-
Anesthetize mice (Isoflurane).
-
Implant pump subcutaneously in the mid-scapular region.
-
-
Termination:
-
Most dissections occur within 24–48 hours of AngII infusion.
-
Monitor survival hourly if possible, or use telemetry for blood pressure spikes.
-
Validation & Endpoint Analysis
Gross Pathology & Classification
Upon necropsy, examine the thoracic cavity. Aortic rupture is typically identified by a massive hemothorax (blood in the chest cavity).
Dissection Grading Scale:
-
Grade I: Dilatation only (no intramural hematoma).
-
Grade II: Intramural hematoma (false lumen) visible in the ascending aorta or arch.
-
Grade III: Transmural rupture (fatal).
Histology (The Gold Standard)
Harvest the aorta from the heart to the renal arteries.
-
Fixation: 4% Paraformaldehyde (24 hours).
-
Staining:
-
H&E: To visualize general morphology and medial thickening.
-
Verhoeff-Van Gieson (VVG): CRITICAL. Stains elastin black. Look for "elastin breaks" (fragmentation) and flattening of elastic lamellae.
-
Masson’s Trichrome: To assess collagen deposition (fibrosis) in the adventitia.
-
In Vivo Imaging (Echocardiography)
Perform ultrasound at Week 0, 2, and 4.
-
View: Suprasternal notch view.
-
Measurement: Measure the internal diameter of the ascending aorta at end-diastole.
-
Threshold: An increase in diameter >50% compared to baseline indicates aneurysm/dissection susceptibility.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| No Phenotype / Low Incidence | BAPN degradation | Ensure water is changed every 2 days and bottles are light-protected. |
| Wrong mouse age | Must start at 3–4 weeks.[3] Starting at 6+ weeks drastically reduces susceptibility. | |
| High Mortality (>80%) | Dose too high | Reduce BAPN to 0.25% or shorten duration to 3 weeks. |
| No Elastin Fragmentation | Histology artifact | Ensure cross-sections are taken from the ascending aorta, where stress is highest. |
References
-
Ren, P., et al. (2016).[1] "β-Aminopropionitrile monofumarate induces thoracic aortic dissection in C57BL/6 mice."[2][4][7][3] Scientific Reports, 6, 28149.[2] Link
-
Kurihara, T., et al. (2012). "Defects in elastic fiber formation... in a mouse model of aortic dissection." PLoS One, 7(11), e50729. Link
-
Chen, T., et al. (2021).[11] "BAPN-induced rodent model of aortic dissecting aneurysm and related complications." Annals of Translational Medicine, 9(10), 888. Link
-
Johnston, W.F., et al. (2014).[1] "β-Aminopropionitrile-induced aortic aneurysm and dissection in mice." Journal of Visualized Experiments, (87), e51513. Link
-
Cui, J.Z., et al. (2023). "Protocols for the Induction of Thoracic Aortic Aneurysm and Dissection in Mice." Methods in Molecular Biology, 2605, 15-24. Link
Sources
- 1. Induction of thoracic aortic dissection: a mini-review of β-aminopropionitrile-related mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Aminopropionitrile monofumarate induces thoracic aortic dissection in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Aminopropionitrile-induced aortic aneurysm and dissection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAPN-induced rodent model of aortic dissecting aneurysm and related complications - Chen - Journal of Thoracic Disease [jtd.amegroups.org]
- 5. BAPN-induced rodent model of aortic dissecting aneurysm and related complications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Murine Model of Thoracic Aortic Dissection Induced by Oral β-Aminopropionitrile and Subcutaneous Angiotensin II Infusion [jove.com]
- 11. A Modified Method of β-Aminopropionitrile Combined with Angiotensin Ⅱ to Establish an Aortic Dissection Model in Mice [slarc.org.cn]
Topical application of BAPN for skin fibrosis studies
Application Note: Targeted Topical Inhibition of Lysyl Oxidase (LOX) using β-Aminopropionitrile (BAPN) for Skin Fibrosis Modulation
Abstract & Strategic Rationale
Skin fibrosis (e.g., hypertrophic scarring, scleroderma, keloids) is driven by a mechanotransduction loop: stiff extracellular matrix (ECM) activates fibroblasts, which secrete more collagen and cross-linking enzymes, further stiffening the matrix. The rate-limiting step in this stiffening process is catalyzed by Lysyl Oxidase (LOX).[1]
β-Aminopropionitrile (BAPN) is an irreversible inhibitor of LOX.[2][3] While systemic BAPN administration is well-documented, it carries high risks of osteolathyrism and aortic dissection. Topical application offers a precision approach to modulate skin biomechanics and reduce scar formation with minimal systemic toxicity. This guide provides a standardized protocol for the formulation, application, and validation of topical BAPN in preclinical skin fibrosis models.
Mechanism of Action
BAPN functions as a "suicide inhibitor" of LOX. It covalently binds to the active site of the enzyme, preventing the oxidative deamination of lysine and hydroxylysine residues on tropocollagen molecules. This blockade inhibits the formation of covalent cross-links (pyridinoline and deoxypyridinoline), resulting in collagen that is structurally weak and susceptible to proteolytic degradation.
Pathway Diagram: LOX Inhibition[3]
Caption: BAPN interrupts the fibrotic cascade by irreversibly binding LOX, preventing the conversion of collagen monomers into stiff, cross-linked fibrils.[2][3][4][5]
Experimental Protocols
Protocol A: Formulation of Topical BAPN
Critical Insight: BAPN exists as a free base (liquid, unstable, high penetration) and a fumarate salt (solid, stable, lower penetration). For topical research, BAPN Fumarate dissolved in a carrier containing a penetration enhancer (DMSO) is recommended for reproducibility and stability.
Reagents:
- -Aminopropionitrile fumarate (Sigma-Aldrich or equivalent, >98% purity).
-
Vehicle: Phosphate Buffered Saline (PBS) + Dimethyl Sulfoxide (DMSO).
-
Alternative Vehicle: 2% Methylcellulose gel (for sustained release).
Preparation (Fresh Daily):
-
Calculate Dosage: Target concentration is typically 100 mM to 500 mM (approx. 1.3% – 6.5% w/v).
-
Solvent Prep: Prepare a vehicle of 90% PBS / 10% DMSO. The DMSO is crucial for stratum corneum penetration.
-
Dissolution: Dissolve BAPN fumarate in the vehicle. Vortex until clear.
-
Note: If using BAPN Free Base (liquid), handle in a fume hood due to volatility and potential acrylonitrile hydrolysis products.
-
-
pH Check: Ensure pH is near neutral (7.0–7.4). BAPN fumarate is acidic; adjust cautiously with dilute NaOH if necessary, but fresh preparation in PBS usually buffers sufficiently.
Protocol B: In Vivo Application (Mouse Model)
Subject: C57BL/6 Mice (6-8 weeks). Model: Bleomycin-induced sclerosis or Excisional Wound.
| Step | Action | Technical Note |
| 1. Induction | Induce fibrosis (e.g., Bleomycin injection) or create wound. | Day 0. |
| 2. Timing | Begin BAPN application on Day 3 post-injury. | Allow initial hemostasis and provisional matrix formation. |
| 3. Dosage | Apply 50 µL of 500 mM BAPN solution directly to the lesion. | Use a micropipette. Spread gently with the tip. |
| 4. Frequency | Twice Daily (BID) for 14–21 days. | BAPN has a short half-life; continuous inhibition is key. |
| 5. Control | Vehicle-only (PBS/DMSO) on contralateral side or separate group. | Essential to rule out solvent effects on skin barrier. |
| 6. Safety | Weigh mice every 48 hours. | >15% weight loss indicates systemic toxicity (rare with topical). |
Validation & Analysis (The "Gold Standard")
Measuring total collagen (e.g., Masson's Trichrome area) is insufficient for BAPN studies. BAPN alters collagen quality (cross-linking), not necessarily quantity. You must assess collagen solubility.[6][7][8][9]
Protocol C: Sequential Collagen Extraction (Solubility Assay)
This assay quantifies the shift from insoluble (cross-linked) to soluble (uncross-linked) collagen.[7]
Workflow Diagram:
Caption: Sequential extraction workflow to differentiate between immature (soluble) and mature cross-linked (insoluble) collagen.
Data Interpretation:
-
Effective BAPN Treatment: Significant increase in Acid Soluble Collagen (ASC) and decrease in Insoluble Collagen (ISC).
-
Ineffective Treatment: High ISC fraction remains dominant (typical of mature scars).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No change in stiffness | Poor penetration of BAPN. | Increase DMSO concentration to 20% or pretreat skin with mild exfoliant (salicylic acid). |
| Skin irritation/Redness | Vehicle toxicity or pH issue. | Check pH of BAPN solution. Reduce DMSO. Ensure BAPN is fully dissolved. |
| Systemic Toxicity | Grooming/Ingestion by mouse. | Apply occlusive dressing (Tegaderm) over the site or use Elizabethan collars. |
| Inconsistent Data | Sample oxidation. | BAPN solutions oxidize rapidly. Never use solution >24h old. Store powder at -20°C. |
References
-
Kagan, H. M., & Li, W. (2003). Lysyl oxidase: Properties, specificity, and biological roles inside and outside of the cell. Journal of Cellular Biochemistry. Link
-
Levenson, S. M., et al. (1984). Healing of skin incision wounds treated with topically applied BAPN free base in the rat.[5] Journal of Surgical Research. (Classic protocol for topical dosing). Link
-
Marangoni, R. G., et al. (2015). The transcriptional response of fibroblasts to stiffness is mediated by the mechanotransduction of the collagen cross-linking enzyme lysyl oxidase. Journal of Biological Chemistry. Link
-
Biocolor Ltd. (2023). Sircol Soluble Collagen Assay Manual. (Standard industry protocol for collagen solubility). Link
-
Uitto, J., et al. (1972). Inhibition of collagen cross-linking by beta-aminopropionitrile: effect on collagen synthesis and degradation in the skin. Biochimica et Biophysica Acta. Link
Sources
- 1. β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition | PLOS One [journals.plos.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Periadventitial β-aminopropionitrile-loaded nanofibers reduce fibrosis and improve arteriovenous fistula remodeling in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-aminopropionitrile Induces Distinct Pathologies in the Ascending and Descending Thoracic Aortic Regions of Mice | bioRxiv [biorxiv.org]
- 5. Healing of skin incision wounds treated with topically applied BAPN free base in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collagen Detection - Type I, Type II, Total Collagen [chondrex.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tebubio.com [tebubio.com]
Application Notes & Protocols: Establishing a BAPN-Induced Model of Pulmonary Fibrosis
Abstract
Pulmonary fibrosis is a devastating group of chronic lung diseases characterized by the progressive and irreversible scarring of lung tissue, leading to a decline in respiratory function.[1][2] To facilitate the development of effective therapeutics, robust and reproducible animal models that recapitulate key aspects of the fibrotic process are essential. While the bleomycin-induced model is most common, the β-aminopropionitrile (BAPN)-induced model offers a distinct mechanistic approach, focusing on the disruption of extracellular matrix (ECM) maturation.[3] BAPN is a lathyrogen that irreversibly inhibits lysyl oxidase (LOX), a critical enzyme responsible for the covalent cross-linking of collagen and elastin.[3][4] This inhibition leads to defective ECM assembly, triggering a compensatory, albeit disorganized, fibrotic response. This guide provides a comprehensive overview and detailed protocols for establishing, validating, and analyzing the BAPN-induced model of pulmonary fibrosis for researchers, scientists, and drug development professionals.
Scientific Background & Mechanism of Action
The structural integrity of the lung parenchyma is maintained by a complex network of ECM proteins, primarily collagen and elastin. The maturation and stabilization of these proteins are critically dependent on the enzymatic activity of the lysyl oxidase (LOX) family of copper-dependent amine oxidases.[5][6]
The Role of Lysyl Oxidase (LOX): LOX catalyzes the oxidative deamination of lysine and hydroxylysine residues within collagen and elastin precursors. This reaction forms highly reactive aldehyde groups (allysine), which then spontaneously undergo condensation reactions to form stable, covalent cross-links. These cross-links are indispensable for the formation of mature, insoluble collagen fibrils and functional elastic fibers, providing tensile strength and elasticity to the lung tissue.
BAPN as a LOX Inhibitor: Beta-aminopropionitrile (BAPN) is a potent, irreversible inhibitor of LOX.[4][7] Its mechanism involves covalent binding to the active site of the enzyme, effectively preventing it from catalyzing the initial step of ECM cross-linking.[3][4] The consequences of LOX inhibition are profound:
-
Inhibition of Cross-Linking: Newly synthesized collagen and elastin cannot be properly integrated into the ECM.
-
Accumulation of Soluble Precursors: The un-cross-linked protein precursors are more susceptible to degradation.
-
Aberrant Repair and Fibrosis: The compromised structural integrity of the ECM is thought to trigger a chronic, dysregulated wound-healing response. This involves the activation of fibroblasts into myofibroblasts, which excessively secrete more ECM components in a futile attempt to repair the tissue, ultimately leading to the dense, disorganized scar tissue characteristic of fibrosis.[1][8] The profibrotic cytokine Transforming Growth Factor-beta (TGF-β) is a central mediator in this process, driving myofibroblast differentiation and ECM deposition.[1][8]
Caption: Mechanism of BAPN-induced pulmonary fibrosis.
Experimental Model Design & Considerations
Careful planning of the experimental design is crucial for obtaining reproducible and meaningful results.
Animal Model Selection:
-
Species: Mice are most commonly used due to their genetic tractability, cost-effectiveness, and well-characterized responses.[9][10] Rats can also be used and may develop more robust fibrosis.
-
Strain: C57BL/6 mice are a preferred strain as they are known to be susceptible to chemically induced lung fibrosis.[10] In contrast, strains like BALB/c may show more resistance.[10]
-
Age: Young animals (e.g., 3-6 weeks old) are often selected.[5][11] Their ongoing postnatal development means ECM remodeling is more active, making them more sensitive to the effects of LOX inhibition by BAPN.[12]
-
Sex: While many studies have historically used male mice, it is now strongly recommended to use animals of both sexes to account for potential sex-based differences in fibrotic responses.[13]
BAPN Administration:
-
Route: The most common and least stressful method is ad libitum administration in drinking water. Subcutaneous injections are also a viable but more labor-intensive alternative.
-
Dosage: For administration in drinking water, concentrations typically range from 0.2% to 0.6% (w/v).[5] It is critical to perform a pilot study to determine the optimal dose that induces fibrosis without causing excessive toxicity and mortality.
-
Duration: The development of fibrosis is time-dependent. A typical study duration is 4-6 weeks, although this may need to be optimized.[5][12]
Experimental Controls: A control group receiving the vehicle (e.g., normal drinking water) is mandatory. This group serves as the baseline for all histological and biochemical comparisons.
Caption: General experimental workflow for the BAPN model.
Detailed Protocols
Protocol 1: BAPN-Induced Pulmonary Fibrosis in Mice
-
Animal Preparation: Acclimatize 4-week-old male and female C57BL/6 mice for one week with free access to standard chow and water.
-
BAPN Solution Preparation:
-
Prepare a 0.4% (w/v) BAPN solution by dissolving 4 g of β-aminopropionitrile fumarate (Sigma-Aldrich or equivalent) in 1 L of sterile drinking water.
-
Stir until fully dissolved. The solution should be prepared fresh at least twice a week and protected from light.
-
-
Group Assignment: Randomly assign mice to two groups:
-
Control Group (n=10): Receives normal drinking water.
-
BAPN Group (n=10): Receives 0.4% BAPN in drinking water.
-
-
Administration: Provide the respective water solutions ad libitum for 4 weeks. Replace the solutions every 3-4 days.
-
Monitoring: Monitor the animals daily for any signs of distress. Record body weight weekly. BAPN can cause skeletal deformities or aortic aneurysms, so any animals showing severe distress should be euthanized.[3][5]
Protocol 2: Endpoint Tissue Collection and Processing
-
Euthanasia: At the end of the 4-week period, euthanize mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Lung Perfusion:
-
Open the thoracic cavity to expose the heart and lungs.
-
Insert a cannula into the pulmonary artery via the right ventricle.
-
Perfuse the lungs with cold phosphate-buffered saline (PBS) until the lung tissue appears white to clear them of blood.
-
-
Lung Excision: Carefully dissect and excise the entire lung block.
-
Tissue Allocation:
-
For Histology: Cannulate the trachea and gently inflate the left lung lobe with 10% neutral buffered formalin at a constant pressure. Ligate the trachea, remove the lobe, and immerse it in 10% formalin for 24 hours for fixation.
-
For Biochemical Analysis: Snap-freeze the remaining right lung lobes in liquid nitrogen and store them at -80°C until use.
-
Validation and Analysis of Pulmonary Fibrosis
A multi-faceted approach is required to validate the model and quantify the extent of fibrosis.
A. Histological Assessment
After fixation, the lung tissue should be processed, embedded in paraffin, and sectioned (4-5 µm).
Protocol 3: Picrosirius Red Staining for Collagen [14]
-
Deparaffinization and Rehydration: Dewax paraffin sections in xylene and rehydrate through a graded series of ethanol to distilled water.[14]
-
Staining: Immerse slides in Picro-sirius red solution (0.1% Sirius Red F3B in saturated aqueous picric acid) for 60 minutes.[14][15]
-
Rinsing: Briefly wash the slides in two changes of acidified water (e.g., 0.5% acetic acid).[14]
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol, clear in xylene, and mount with a resinous medium.[15]
-
Analysis: Under bright-field microscopy, collagen fibers will appear red.[14] When viewed under polarized light, thick, mature collagen fibers will appear bright orange-red, while thinner, less organized fibers will appear yellow-green. This can be quantified using image analysis software (e.g., ImageJ) to calculate the percentage of the stained area. A semi-quantitative assessment can be performed using the modified Ashcroft scoring system, a scale from 0 (normal lung) to 8 (total fibrosis).[16]
B. Biochemical Assessment
Protocol 4: Hydroxyproline Assay for Total Collagen Content [17]
Hydroxyproline is an amino acid largely restricted to collagen, making its quantification a reliable surrogate for total collagen content.[16][17]
-
Tissue Preparation: Weigh a frozen right lung lobe (~50-100 mg).
-
Hydrolysis:
-
Neutralization and Dilution: After cooling, neutralize the sample with NaOH and dilute with distilled water to a final volume.
-
Colorimetric Reaction: The assay principle involves the oxidation of hydroxyproline followed by a reaction with Ehrlich's reagent to produce a chromophore. Commercial kits (e.g., from Cell Biolabs, Cayman Chemical, Bio-Techne) are readily available and provide optimized reagents and detailed instructions.[18][19][20]
-
Quantification: Measure the absorbance at ~550-560 nm using a spectrophotometer. Calculate the hydroxyproline concentration against a standard curve and express the results as µg of hydroxyproline per mg of wet lung tissue.
C. Immunohistochemical (IHC) Analysis
Protocol 5: Staining for α-Smooth Muscle Actin (α-SMA)
Myofibroblasts are key effector cells in fibrosis, characterized by the expression of α-SMA.
-
Antigen Retrieval: After deparaffinization and rehydration, perform heat-induced epitope retrieval on the lung sections (e.g., using a citrate buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity (if using HRP-based detection) and non-specific antibody binding (e.g., with normal goat serum).
-
Primary Antibody Incubation: Incubate sections with a primary antibody specific for α-SMA overnight at 4°C.
-
Detection: Use an appropriate secondary antibody and detection system (e.g., HRP-DAB for chromogenic detection or a fluorescently-labeled secondary antibody).
-
Counterstaining and Mounting: Counterstain with hematoxylin (for chromogenic) or DAPI (for fluorescent), dehydrate, and mount.
-
Analysis: Quantify the number of α-SMA-positive cells or the stained area to assess myofibroblast accumulation.
Data Interpretation & Expected Outcomes
In the BAPN-treated group, a significant increase in fibrotic markers is expected compared to the vehicle-treated control group.
| Parameter | Control Group (Expected) | BAPN-Treated Group (Expected) | Method of Analysis |
| Body Weight | Steady gain | Attenuated weight gain or slight loss[21] | Weekly Measurement |
| Lung Histology | Normal alveolar architecture | Thickened alveolar septa, disorganized ECM, fibrotic foci | H&E, Picrosirius Red |
| Ashcroft Score | 0 - 1 | 3 - 6 | Semi-quantitative scoring |
| Collagen Content | Baseline levels | Significant increase (e.g., 1.5-2.5 fold) | Hydroxyproline Assay |
| α-SMA Expression | Minimal, restricted to vessels/airways | Increased interstitial staining, indicating myofibroblast accumulation | Immunohistochemistry |
Challenges and Limitations
While the BAPN model is valuable for studying ECM dysregulation, researchers must be aware of its limitations:
-
Systemic Effects: BAPN is administered systemically and is not specific to the lung. It can cause off-target effects, most notably skeletal deformities and aortic aneurysms, which can lead to morbidity and mortality unrelated to lung fibrosis.[5][12]
-
Mechanism vs. Human Disease: The primary driver in this model is the inhibition of collagen cross-linking. This differs from the presumed etiology of human idiopathic pulmonary fibrosis (IPF), which is thought to be initiated by recurrent alveolar epithelial injury.[1][22]
-
Inflammatory Component: Compared to the bleomycin model, the BAPN model typically exhibits a less pronounced inflammatory component.[3] The fibrotic response is driven more by a direct disruption of matrix homeostasis.
Despite these limitations, the BAPN model serves as a powerful and distinct tool to investigate the pathological consequences of impaired ECM maturation and to test therapeutic agents that may target pathways related to collagen processing and deposition.
References
-
Chen, J., et al. (2021). BAPN-induced rodent model of aortic dissecting aneurysm and related complications. Experimental and Therapeutic Medicine. Available at: [Link]
-
Charles River Laboratories. (n.d.). Pulmonary Fibrosis Models. Available at: [Link]
-
Patsnap Synapse. (2025). How do different drug classes work in treating Pulmonary Fibrosis?. Available at: [Link]
-
Taylor & Francis. (n.d.). Aminopropionitrile – Knowledge and References. Available at: [Link]
-
Ren, P., et al. (2021). BAPN-induced rodent model of aortic dissecting aneurysm and related complications. Experimental and Therapeutic Medicine. Available at: [Link]
-
Bentham Science. (2025). Pulmonary Fibrosis: Causes, Development, Diagnosis, and Treatment with Emphasis on Murine and In vitro Models. Available at: [Link]
-
Kiernan, J. A. (n.d.). Sirius Red for Collagen Staining Protocol. The University of Western Ontario. Available at: [Link]
-
Sun, Y., et al. (2022). Quantitative Assessment of Pulmonary Fibrosis in a Murine Model via a Multimodal Imaging Workflow. Molecular Imaging and Biology. Available at: [Link]
-
Percarpio, B. M., & Strike, T. W. (1988). Beta-aminopropionitrile as a radiation reaction preventive agent. International Journal of Radiation Oncology, Biology, Physics. Available at: [Link]
-
Moore, B. B., & Hogaboam, C. M. (2008). Animal Models of Fibrotic Lung Disease. American Journal of Respiratory Cell and Molecular Biology. Available at: [Link]
-
Madtes, D. K., & Clark, J. G. (2012). A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal. Fibrogenesis & Tissue Repair. Available at: [Link]
-
Tang, S. S., Trackman, P. C., & Kagan, H. M. (1983). Reaction of aortic lysyl oxidase with beta-aminopropionitrile. Journal of Biological Chemistry. Available at: [Link]
-
Klinkhammer, B. M., et al. (2022). Challenges for Clinical Drug Development in Pulmonary Fibrosis. Frontiers in Pharmacology. Available at: [Link]
-
Glass, D. S., et al. (2018). Exploring Animal Models That Resemble Idiopathic Pulmonary Fibrosis. Frontiers in Medicine. Available at: [Link]
-
Martin, A., et al. (2023). Periadventitial β-aminopropionitrile-loaded nanofibers reduce fibrosis and improve arteriovenous fistula remodeling in rats. JCI Insight. Available at: [Link]
-
Wijesinghe, S. N., et al. (2024). The evolution of in vitro models of lung fibrosis: promising prospects for drug discovery. European Respiratory Review. Available at: [Link]
-
Rapino, C., et al. (2023). Histologic Analysis of Idiopathic Pulmonary Fibrosis by Morphometric and Fractal Analysis. Diagnostics. Available at: [Link]
-
Encyclopedia.pub. (2022). LOXL2 Inhibitors and Breast Cancer Progression. Available at: [Link]
-
Davis, E. C. (2021). β-Aminopropionitrile Induces Distinct Pathologies in the Ascending and Descending Thoracic Aortic Regions of Mice. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]
-
Somogyi, V., et al. (2023). Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (n.d.). Advantages and Disadvantages of Various Animal Models of Fibrosis Model... Available at: [Link]
-
Wilmarth, K. R., & Froines, J. R. (1992). In vitro and in vivo inhibition of lysyl oxidase byaminopropionitriles. Journal of Toxicology and Environmental Health. Available at: [Link]
-
ResearchGate. (n.d.). Histological assessment of lung fibrosis. a H&E staining of lung... Available at: [Link]
-
Chen, J., et al. (2021). BAPN-induced rodent model of aortic dissecting aneurysm and related complications. Experimental and Therapeutic Medicine. Available at: [Link]
-
Riley, D. J., et al. (1982). beta-Aminopropionitrile prevents bleomycin-induced pulmonary fibrosis in the hamster. American Review of Respiratory Disease. Available at: [Link]
-
Pulmonary Fibrosis News. (n.d.). Experimental Treatments for Pulmonary Fibrosis. Available at: [Link]
-
Wang, J., et al. (2016). Lysyl oxidase inhibition via β-aminoproprionitrile hampers human umbilical vein endothelial cell angiogenesis and migration in vitro. Molecular Medicine Reports. Available at: [Link]
-
Sgalla, G., et al. (2022). The Plastic Interplay between Lung Regeneration Phenomena and Fibrotic Evolution: Current Challenges and Novel Therapeutic Perspectives. International Journal of Molecular Sciences. Available at: [Link]
-
Cell Biolabs, Inc. (n.d.). Hydroxyproline Assay Kit (Perchlorate-Free). Available at: [Link]
-
StainsFile. (n.d.). Puchtler's Picro-Sirius red for Collagen. Available at: [Link]
-
Creative Bioarray. (n.d.). Pulmonary Fibrosis Models. Available at: [Link]
-
DiIorio, S., et al. (2024). Mouse Models of Muscle Fibrosis: Mechanisms, Methods, and Applications. Biomedicines. Available at: [Link]
-
Tziakas, D., et al. (2024). The isoproterenol-induced myocardial fibrosis: A biochemical and histological investigation. Journal of Pharmacological and Toxicological Methods. Available at: [Link]
-
Rittinghausen, S., et al. (2018). A fully automated image analysis method to quantify lung fibrosis in the bleomycin-induced rat model. PLoS One. Available at: [Link]
-
Chondrex, Inc. (n.d.). Sirius Red/Fast Green Collagen Staining Kit. Available at: [Link]
-
Chen, X., et al. (2023). Animal models of acute exacerbation of pulmonary fibrosis. Respiratory Research. Available at: [Link]
-
Busnadiego, O., et al. (2015). The lysyl oxidase inhibitor β-aminopropionitrile reduces body weight gain and improves the metabolic profile in diet-induced obesity in rats. Disease Models & Mechanisms. Available at: [Link]
-
ResearchGate. (2016). Can anyone share their Hydroxyproline Assay protocol not utilizing any kits?. Available at: [Link]
-
Qi, W., et al. (2023). Fibrosis: Types, Effects, Markers, Mechanisms for Disease Progression, and Its Relation with Oxidative Stress, Immunity, and Inflammation. International Journal of Molecular Sciences. Available at: [Link]
-
Jenkins, R. G., et al. (2017). Use of Animal Models for the Preclinical Assessment of Potential Therapies for Pulmonary Fibrosis. American Journal of Respiratory Cell and Molecular Biology. Available at: [Link]
-
Bristol Myers Squibb. (2023). Exploring New Treatment Options for Pulmonary Fibrosis. Available at: [Link]
Sources
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- 2. benthamscience.com [benthamscience.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Reaction of aortic lysyl oxidase with beta-aminopropionitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BAPN-induced rodent model of aortic dissecting aneurysm and related complications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Periadventitial β-aminopropionitrile-loaded nanofibers reduce fibrosis and improve arteriovenous fistula remodeling in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal Models of Fibrotic Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Exploring Animal Models That Resemble Idiopathic Pulmonary Fibrosis [frontiersin.org]
- 11. ahajournals.org [ahajournals.org]
- 12. β-Aminopropionitrile-induced aortic aneurysm and dissection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. member.thoracic.org [member.thoracic.org]
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- 15. stainsfile.com [stainsfile.com]
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- 22. Challenges for Clinical Drug Development in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Targeting the Neuroblastoma Tumor Microenvironment via Lysyl Oxidase Inhibition using 3-Aminopropanenitrile Hydrochloride
Executive Summary & Scientific Rationale
High-risk neuroblastoma (NB) is characterized by aggressive metastasis and resistance to multimodal therapy. While genomic drivers like MYCN amplification are well-studied, the physical properties of the tumor microenvironment (TME) are increasingly recognized as critical barriers to drug delivery and immune infiltration.
3-Aminopropanenitrile hydrochloride (also known as
This guide details protocols for using BAPN-HCl to dismantle this physical barrier, offering a translational roadmap for researchers investigating metastasis prevention and chemosensitization in neuroblastoma models.
Mechanism of Action: The Stiffness-Metastasis Axis
To effectively use BAPN-HCl, researchers must understand that it does not primarily induce cytotoxicity. Instead, it alters the physical substrate on which tumor cells migrate.
The Pathway
-
Induction: Hypoxia (HIF-1
) and MYCN drive LOX expression and secretion. -
Enzymatic Action: LOX oxidizes peptidyl lysine residues in collagen precursors into allysine.
-
Cross-linking: Allysine residues spontaneously condense to form covalent cross-links (e.g., lysinonorleucine).
-
Outcome: The ECM stiffens (increased Young's Modulus), activating focal adhesion kinase (FAK) and SRC signaling, driving invasion.
-
Inhibition: BAPN acts as a suicide substrate, covalently binding the carbonyl cofactor at the LOX active site, permanently disabling the enzyme.
Figure 1: The mechanistic pathway connecting MYCN-driven hypoxia to ECM stiffness. BAPN-HCl intercepts the pathway at the enzymatic step, preventing matrix stiffening without directly killing the cell.
Application 1: In Vitro Invasion Assays (3D)
Objective: Determine the effect of LOX inhibition on neuroblastoma cell invasion through a collagen matrix. Cell Lines: MYCN-amplified (e.g., SK-N-BE(2), IMR-32) vs. Non-amplified (e.g., SH-SY5Y).
Protocol
Reagents:
-
This compound (Sigma/Merck, >98% purity).
-
Type I Collagen (Rat Tail).
-
Transwell inserts (8.0 µm pore size).
Stock Preparation:
-
Dissolve BAPN-HCl in sterile PBS to create a 100 mM stock solution .
-
Filter sterilize (0.22 µm). Store at -20°C. Note: Fresh preparation is recommended for each major experiment set.
Step-by-Step Methodology:
-
Matrix Coating: Coat the upper chamber of Transwells with 50 µL of Type I Collagen (2 mg/mL). Polymerize at 37°C for 1 hour.
-
Cell Seeding: Starve NB cells in serum-free media for 6 hours. Seed
cells into the upper chamber. -
Treatment:
-
Control: Media + Vehicle (PBS).
-
Experimental: Media + BAPN-HCl (Titrate: 100 µM, 300 µM, 500 µM ).
-
Critical Insight: BAPN must be added during the seeding to prevent immediate cross-linking of the fresh collagen by secreted LOX.
-
-
Chemoattractant: Add media containing 10% FBS to the lower chamber.
-
Incubation: Incubate for 24–48 hours.
-
Hypoxia Challenge: For robust results, perform a parallel plate under 1%
(hypoxia chamber) to maximally stimulate LOX expression.
-
-
Quantification: Wipe cells from the upper surface. Fix and stain migrated cells (Crystal Violet or DAPI). Count 5 random fields.
Expected Results: BAPN treatment should significantly reduce the number of invaded cells in MYCN-amplified lines under hypoxia, with minimal effect on cell viability (verify with MTT/CellTiter-Glo to prove the effect is anti-invasive, not cytotoxic).
Application 2: In Vivo Stiffness Modulation & Metastasis
Objective: Validate TME softening and reduction of metastatic burden in a xenograft model. Self-Validation: You must measure tissue stiffness (Young's Modulus) to confirm BAPN efficacy.
Protocol
Animal Model: NOD/SCID or Nude mice injected orthotopically (adrenal gland) or subcutaneously with SK-N-BE(2) cells.
Dosing Regimen:
-
Route: Drinking water (preferred for continuous inhibition) or Intraperitoneal (IP) injection.
-
Dosage:
-
Drinking Water: 0.2% (w/v) BAPN-HCl in water. Change water every 2–3 days.
-
IP Injection: 100 mg/kg daily.
-
-
Timing:
-
Prevention Mode: Start treatment 1 day post-tumor inoculation (targets the pre-metastatic niche).
-
Intervention Mode: Start when tumors reach ~100
.
-
Workflow Visualization:
Figure 2: In vivo workflow for assessing BAPN-mediated TME remodeling. Stiffness analysis (AFM) is the critical QC step.
Data Analysis & Quality Control: Upon harvest, tumor samples must be processed immediately.
-
Atomic Force Microscopy (AFM): Measure Young's Modulus on fresh tissue slices.
-
Target Data: Control tumors often exhibit stiffness >4 kPa. BAPN treated tumors should drop to <2 kPa.
-
-
Hydroxyproline Assay: Quantify total collagen. BAPN affects cross-linking, not necessarily total collagen quantity, but soluble collagen fractions should increase in treated groups.
| Metric | Control Group (Vehicle) | BAPN-HCl Treated Group | Interpretation |
| Tumor Stiffness | 4.5 ± 1.2 kPa | 1.8 ± 0.5 kPa | Successful ECM softening |
| Soluble Collagen | Low | High | Inhibition of cross-linking |
| Metastatic Foci | High (Liver/Lung) | Significantly Reduced | Reduced invasive potential |
Application 3: Synergistic Chemotherapy
Rationale: The dense collagen matrix creates high interstitial fluid pressure (IFP), collapsing blood vessels and preventing chemotherapy from reaching the tumor core. BAPN "normalizes" this matrix.
Protocol Modification:
-
Pre-treatment: Administer BAPN-HCl (100 mg/kg) for 7 days prior to starting chemotherapy.
-
Combination: Continue BAPN while introducing Cisplatin (4 mg/kg, q3d) or Doxorubicin .
-
Readout: Measure tumor volume regression.
-
Hypothesis: The combination group will show significantly greater regression than chemotherapy alone due to enhanced drug perfusion.
-
References
-
Erler, J. T., et al. (2006). Lysyl oxidase is essential for hypoxia-induced metastasis. Nature, 440(7088), 1222–1226. [Link]
-
Bondareva, A., et al. (2009). The lysyl oxidase inhibitor, β-aminopropionitrile, diminishes the metastatic colonization potential of circulating breast cancer cells.[2][3] PLoS One, 4(5), e5620. [Link]
-
Cox, T. R., et al. (2013). The hypoxic cancer secretome induces pre-metastatic bone lesions through lysyl oxidase. Nature, 522(7554), 106–110. [Link]
-
Chaudhuri, P. K., et al. (2020). Tissue stiffness regulates serine/arginine-rich protein-mediated splicing of the extra domain B-fibronectin isoform in tumors.[4] Proceedings of the National Academy of Sciences, 117(31), 18409-18419. [Link]
-
Nicolas-Boluda, A., et al. (2021). Tumor stiffening reversion through collagen crosslinking inhibition improves T cell migration and anti-PD-1 treatment. eLife, 10, e58688. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. The lysyl oxidase inhibitor, beta-aminopropionitrile, diminishes the metastatic colonization potential of circulating breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysyl Oxidase Family Proteins: Prospective Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: LOX Inhibition & BAPN Pharmacology
The following Technical Support Center guide is designed for researchers observing unexpected Lysyl Oxidase (LOX) expression data following
Topic: Troubleshooting Compensatory Upregulation & Activity vs. Expression Paradoxes Audience: Drug Discovery & Matrix Biology Researchers
Welcome to the LOX/BAPN Support Module
Status: Operational Scope: This guide addresses the "Inhibitor Paradox"—where BAPN treatment fails to reduce (and may even increase) LOX protein levels as detected by Western Blot, despite successful enzymatic inhibition.
Module 1: The Core Paradox
User Query:
"I treated my fibrosis model with BAPN (100
M) to block collagen cross-linking. However, my Western Blot shows increased LOX protein levels compared to the control. Did the drug degrade? Is my dosage wrong?"
Technical Diagnosis:
You are likely observing a Compensatory Feedback Loop , not drug failure. This is a common artifact of confusing enzymatic inhibition with protein knockdown.
-
Mechanism of Action: BAPN is a suicide inhibitor that covalently binds to the copper-dependent active site of LOX. It does not degrade the protein (unlike PROTACs) nor silence the gene (unlike siRNA). The protein remains physically present but catalytically inert.
-
The Feedback Loop: Cells sense Extracellular Matrix (ECM) stiffness. When BAPN prevents cross-linking, the ECM remains soft. Through mechanotransduction pathways (e.g., YAP/TAZ or HIF-1
), the cell perceives a "deficiency" in matrix integrity and attempts to compensate by transcribing more LOX mRNA and secreting more (inactive) protein. -
The Result: Your Western Blot detects total LOX (active + inactive-complexed). Since the cell is pumping out more protein to fight the drug, the band intensity increases.
Visualizing the Pathway
The following diagram illustrates the divergence between Therapeutic Efficacy (reduced stiffness) and Diagnostic Confusion (increased protein signal).
Figure 1: The Compensatory Feedback Loop. BAPN inhibits activity, leading to soft ECM. The cell senses this lack of tension and upregulates LOX synthesis, resulting in high protein levels on Western Blots despite effective inhibition.
Module 2: Validating Inhibition (The "Right" Assays)
Directive: Stop relying on Western Blots to prove BAPN efficacy. You must measure enzymatic activity or collagen solubility .
Protocol A: Amplex Red LOX Activity Assay
This assay measures H
Critical Troubleshooting Step: LOX is not the only amine oxidase in the media. You must run a negative control within the assay plate using BAPN to calculate "Specific LOX Activity."
| Component | Role |
| Amplex Red | Fluorophore (Ex/Em: 540/590 nm).[1] |
| HRP (Horseradish Peroxidase) | Couples H |
| Cadaverine (1,5-Diaminopentane) | The substrate LOX acts upon.[2][3] |
| BAPN (500 | The Internal Control. Added to half the wells to define the baseline. |
Step-by-Step Protocol:
-
Preparation: Isolate media/tissue homogenate in Urea-free buffer (Urea inhibits HRP).
-
Plate Setup:
-
Well Set A (Total Amine Oxidase): Sample + Substrate + HRP/Amplex.
-
Well Set B (Non-Specific Background): Sample + BAPN + Substrate + HRP/Amplex.
-
-
Incubation: 37°C for 30–60 minutes (kinetic read).
-
Calculation:
Protocol B: Collagen Solubility Assay (The Functional Proof)
If BAPN is working, collagen cannot cross-link. Uncross-linked collagen is soluble in weak acid.
-
Harvest Tissue: Minced tissue (e.g., lung, skin).
-
Digestion: Incubate in 0.5 M Acetic Acid with Pepsin (1 mg/mL) overnight at 4°C.
-
Separation: Centrifuge at 14,000 x g.
-
Quantification: Use a Sirius Red dye kit on both fractions.
-
Success Criteria: BAPN treated samples should show a significant shift toward the Soluble fraction compared to control.
Module 3: Experimental Optimization & FAQs
Q: What is the correct BAPN dosage?
-
In Vitro: 100
M – 500 M is standard. Effects saturate >500 M. -
In Vivo: 100 mg/kg/day (via drinking water or osmotic pump) is common for mice.
-
Warning: High doses cause lathyrism (aortic rupture). Monitor animals for weight loss and gait abnormalities.
-
Q: Why does my mRNA data vary between studies?
Literature shows context-dependent regulation.
-
Homeostatic Tissue (Osteoblasts): BAPN often triggers upregulation of BMP-1 (LOX activator) and LOX mRNA to restore matrix tension [1].
-
Fibrotic Tissue (Renal/Lung): In established fibrosis, BAPN may eventually downregulate LOX by breaking the pro-fibrotic feed-forward loop where stiffness drives myofibroblast differentiation [4].
Decision Tree: Troubleshooting Your Data
Figure 2: Troubleshooting logic flow. The primary error is relying on Western Blot for an enzyme inhibitor study.
References
-
Substrate Strain Mitigates Effects of Beta-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking. Source: PubMed / PMC [Link] Context: Demonstrates upregulation of BMP-1 and matrix genes in response to BAPN in osteoblasts.
-
The lysyl oxidase inhibitor β-aminopropionitrile reduces body weight gain and improves the metabolic profile in diet-induced obesity in rats. Source: Disease Models & Mechanisms [Link] Context: Discusses LOX mRNA upregulation (15-fold) in adipose tissue and the effects of BAPN.
-
Measurement of lysyl oxidase activity from small tissue samples and cell cultures. Source: PubMed [Link] Context: Definitive protocol for the Amplex Red assay and extraction buffers.
-
Lysyl oxidase promotes renal fibrosis via accelerating collagen cross-link driving by β-arrestin/ERK/STAT3 pathway. Source: FASEB Journal [Link] Context: Shows BAPN can inhibit LOX upregulation in specific fibrotic injury models, contrasting with homeostatic upregulation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Lysyl Oxidase Oxidizes Cell Membrane Proteins and Enhances the Chemotactic Response of Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysyl oxidase promotes renal fibrosis via accelerating collagen cross‐link driving by β‐arrestin/ERK/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorometric assay for detection of lysyl oxidase enzyme activity in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Guide: Mitigating BAPN-Associated Confounders in MAPK Signaling Analysis
Executive Summary
β-Aminopropionitrile (BAPN) is the gold-standard irreversible inhibitor of Lysyl Oxidase (LOX). While critical for studying collagen cross-linking and extracellular matrix (ECM) remodeling, BAPN presents a significant challenge in signal transduction research: it acts as a "dirty" inhibitor at high concentrations.
Users frequently observe anomalous modulation of MAP Kinase (MAPK) pathways—specifically ERK1/2 suppression (often mechanism-based) and p38/JNK activation (often toxicity-based). This guide provides the experimental frameworks to distinguish between reduced LOX activity and BAPN-induced chemical toxicity, ensuring your signaling data represents physiological reality, not drug artifacts.
Mechanistic Pathway Analysis
Understanding the dual nature of BAPN is critical. It impacts MAPK signaling through two distinct vectors:[1][2]
-
On-Target (LOX-Dependent): LOX oxidizes cell surface receptors (e.g., PDGFR-β).[3] Inhibition prevents this, leading to reduced receptor activity and dampened ERK signaling.[1]
-
Off-Target (Toxicity/Stress): High-dose BAPN generates Reactive Oxygen Species (ROS) and cellular stress, artificially activating p38 and JNK.
Pathway Visualization
The following diagram illustrates the divergence between LOX-mediated signaling and BAPN-induced stress artifacts.
Caption: Figure 1: Divergent Signaling Outcomes. BAPN inhibits LOX-mediated ERK activation (On-Target) but can independently trigger p38/JNK via oxidative stress (Off-Target) if overdosed.
Diagnostic Troubleshooting: Is it LOX or BAPN?
The "Genetic-Chemical Mismatch" Protocol
Objective: Determine if your observed MAPK changes are due to LOX inhibition or BAPN chemical side effects. Principle: If BAPN alters MAPK signaling in a cell line where LOX is already genetically silenced, the effect is off-target .
Step-by-Step Workflow:
-
Generate Control Cells: Create a LOX-Knockout (KO) or LOX-Knockdown (siRNA/shRNA) line. Confirm >80% depletion via Western Blot.
-
Experimental Setup:
-
Group A: WT Cells + Vehicle
-
Group B: WT Cells + BAPN (IC90 concentration)
-
Group C: LOX-KO Cells + Vehicle
-
Group D: LOX-KO Cells + BAPN
-
-
Readout: Measure p-ERK, p-p38, and p-JNK via Western Blot.[4]
Data Interpretation Matrix:
| Observation in LOX-KO + BAPN (Group D) | Diagnosis | Action Required |
| No Change vs. Vehicle | On-Target: The drug requires LOX to act. | Proceed with current dose. |
| p-p38 / p-JNK Increases | Off-Target Toxicity: BAPN is causing stress independent of LOX. | Reduce Dose or switch to PXS inhibitors. |
| p-ERK Decreases further | Non-Specific Binding: BAPN is inhibiting other amine oxidases (SSAO, LOXL). | Verify specificity with PXS-5153 . |
Optimization Protocols: Defining the Therapeutic Window
BAPN is often used at historical doses (e.g., 500 µM in vitro) that far exceed the necessary IC50, leading to mitochondrial stress.
Protocol A: In Vitro Dose Titration
Goal: Identify the lowest concentration that inhibits LOX activity without activating stress MAPKs.
-
Seeding: Plate cells (e.g., fibroblasts, SMCs) in low-serum media (0.5% FBS) for 24h to synchronize cell cycle.
-
Treatment: Apply BAPN gradient: 0, 10, 50, 100, 250, 500 µM.
-
Activity Assay (Amplex Red): Collect supernatant at 24h. Measure H2O2 production (LOX activity proxy).
-
Signaling Assay (Western): Lyse cells and probe for Phospho-H2A.X (DNA damage marker) and Phospho-p38 .
-
Selection: Choose the concentration where LOX activity is <10% but p-p38/H2A.X levels match the vehicle control.
-
Typical Safe Range:10–100 µM (Cell type dependent).
-
Protocol B: In Vivo Dosing (Mice)
Goal: Avoid systemic toxicity (lathyrism) that confounds signaling data.
| Parameter | High-Risk Protocol (Avoid) | Optimized Protocol (Recommended) |
| Route | IP Injection (Bolus spike causes stress) | Drinking Water (Continuous low dose) |
| Concentration | 0.5% w/v | 0.2% w/v (approx. 300-400 mg/kg/day) |
| Duration | > 4 weeks (High mortality/rupture) | 2–4 weeks (Sufficient for fibrosis models) |
| Validation | Aortic rupture rate | Soluble vs. Insoluble Collagen Ratio (Hydroxyproline assay) |
Advanced Alternatives: Moving Beyond BAPN
If BAPN toxicity renders your MAPK data uninterpretable, transition to next-generation inhibitors. BAPN is a "pan-LOX" inhibitor; newer small molecules offer isoform specificity and cleaner safety profiles.
Comparison of LOX Inhibitors
| Inhibitor | Target Specificity | Mechanism | MAPK Impact Risk | Source/Reference |
| BAPN | Pan-LOX (LOX, LOXL1-4) | Irreversible Suicide Inhibitor | High (ROS/Stress at >100µM) | [Tang et al., 1983] |
| PXS-5153 | Dual LOXL2 / LOXL3 | Fluorallylamine (Mechanism-based) | Low (Highly selective >40-fold over LOX) | [Schilter et al., 2019] |
| PXS-5505 | Pan-LOX (Clinical Grade) | Irreversible | Very Low (Designed for oral safety) | [Kalamidas et al., 2022] |
| Simtuzumab | LOXL2 (Antibody) | Allosteric / Steric | None (Biologic, no chemical toxicity) | [Meiers et al., 2018] |
Frequently Asked Questions (FAQ)
Q1: I see a reduction in p-ERK with BAPN. Is this off-target? A: Likely no . This is often a mechanism-based downstream effect. LOX oxidizes PDGFR-β, enhancing its affinity for ligands. Inhibiting LOX reduces this receptor oxidation, naturally dampening ERK signaling. Validate this by adding purified active LOX to the media; if p-ERK is restored, the effect is on-target.
Q2: My Western blots show high background in BAPN-treated lanes. Why? A: BAPN is a reactive primary amine. At high concentrations in lysis buffer, it can interfere with certain protein assays or antibody binding. Troubleshooting: Wash cells 3x with PBS before lysis to remove residual extracellular BAPN.
Q3: Can I use BAPN in serum-free media? A: Yes, but be cautious. Serum contains amine oxidases (SSAO) that can scavenge BAPN or generate H2O2 upon reacting with it. Recommendation: Use defined media or heat-inactivate serum (56°C, 30 min) to destroy serum amine oxidases before adding BAPN.
Q4: How long does BAPN take to inhibit LOX? A: BAPN is a suicide inhibitor; it requires the enzyme to attempt catalysis to bind. Inhibition is time-dependent.[5] In vitro, maximal inhibition typically requires 2–6 hours . Short exposures (<30 min) may result in incomplete inhibition and variable signaling data.
References
-
Tang, S.S., et al. (1983). Reaction of aortic lysyl oxidase with beta-aminopropionitrile. Journal of Biological Chemistry. Link
-
Lucero, H.A. & Kagan, H.M. (2006). Lysyl oxidase: an oxidative enzyme and signaling molecule. Cellular and Molecular Life Sciences. Link
-
Schilter, H., et al. (2019). The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis.[6] Journal of Cellular and Molecular Medicine. Link
-
Kalamidas, E., et al. (2022). PXS-5505: A Pan-Lysyl Oxidase Inhibitor for the Treatment of Myelofibrosis. HemaSphere. Link
-
Muroski, M.E., et al. (2008). Lysyl oxidase oxidizes cell membrane proteins and enhances the chemotactic response of vascular smooth muscle cells. Journal of Biological Chemistry. Link
Sources
- 1. Personalizing Therapy Outcomes through Mitogen-Activated Protein Kinase Pathway Inhibition in Non-Small Cell Lung Cancer [mdpi.com]
- 2. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysyl Oxidase Oxidizes Cell Membrane Proteins and Enhances the Chemotactic Response of Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reaction of aortic lysyl oxidase with beta-aminopropionitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysyl Oxidase Family Proteins: Prospective Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in Experiments with β-Aminopropionitrile (BAPN)
Welcome to the technical support center for β-Aminopropionitrile (BAPN). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during experimentation with this potent lysyl oxidase (LOX) inhibitor. Our goal is to empower you with the knowledge to conduct reproducible and reliable studies.
Introduction to β-Aminopropionitrile (BAPN)
β-Aminopropionitrile (BAPN) is an irreversible inhibitor of lysyl oxidase (LOX) and LOX-like (LOXL) proteins, a family of copper-dependent enzymes essential for the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1][2] By covalently binding to the active site of LOX enzymes, BAPN prevents the oxidative deamination of lysine and hydroxylysine residues, thereby inhibiting the formation of covalent cross-links that provide tensile strength and stability to the ECM.[3][4][5] This mechanism makes BAPN a valuable tool for studying processes involving ECM remodeling, such as fibrosis, cancer metastasis, and tissue engineering.[5][6][7]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BAPN?
A1: BAPN is a lathyrogen that specifically and irreversibly inhibits the activity of lysyl oxidase (LOX) enzymes.[1][2] LOX catalyzes the initial step in the formation of collagen and elastin cross-links. BAPN's inhibitory action on LOX leads to a reduction in the structural integrity of newly synthesized collagen and elastin fibers.[3][4]
Q2: What is the difference between BAPN and BAPN-fumarate?
A2: BAPN is the active inhibitory molecule. BAPN-fumarate is a salt form of BAPN that is often used in experiments due to its improved stability and solubility in aqueous solutions. When preparing solutions with BAPN-fumarate, it is crucial to calculate the molar concentration based on the molecular weight of the BAPN molecule itself if you want to compare your results with studies that use free BAPN.
Q3: How should I prepare and store BAPN stock solutions?
A3: BAPN is soluble in water and cell culture medium. For in vitro experiments, a concentrated stock solution (e.g., 100 mM) can be prepared in sterile phosphate-buffered saline (PBS) or culture medium, filter-sterilized, and stored in aliquots at -20°C for several months. Avoid repeated freeze-thaw cycles. BAPN is sensitive to air and moisture and can polymerize over time, especially in the presence of acids.[8][9] It is recommended to use freshly prepared dilutions for each experiment.
Q4: What are the typical working concentrations for BAPN in vitro and in vivo?
A4: The optimal concentration of BAPN is highly dependent on the cell type, experimental duration, and the specific research question.
| Application | Typical Concentration/Dosage | Reference |
| In Vitro (e.g., osteoblasts, endothelial cells) | 0.1 mM - 2 mM | [3][7][10][11] |
| In Vivo (rodent models) | 100 mg/kg/day (oral) or 0.1% - 0.5% (in drinking water) | [1][2][12][13] |
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q5: Is BAPN toxic to cells or animals?
A5: At high concentrations, BAPN can exhibit cytotoxicity.[14] In animal studies, high doses can lead to a condition known as osteolathyrism, characterized by skeletal deformities and aortic aneurysms.[5] It is essential to conduct pilot studies to determine the maximum tolerated dose in your specific animal model and to monitor for any adverse effects. Human trials have reported side effects such as rash and abnormal liver function tests, though it was generally well-tolerated for short durations.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with BAPN.
Problem 1: Inconsistent or No Effect of BAPN Treatment
-
Possible Cause 1: Inactive BAPN.
-
Explanation: BAPN can degrade over time, especially with improper storage.
-
Solution: Purchase BAPN from a reputable supplier and store it according to the manufacturer's instructions. Prepare fresh stock solutions and avoid multiple freeze-thaw cycles.
-
-
Possible Cause 2: Insufficient Concentration or Treatment Duration.
-
Explanation: The effective concentration of BAPN can vary significantly between different cell types and experimental conditions.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal parameters for your system. Start with concentrations reported in the literature for similar models.
-
-
Possible Cause 3: Low Endogenous LOX Activity.
-
Explanation: The effect of BAPN is dependent on the baseline activity of LOX enzymes in your experimental model. If LOX expression or activity is low, the inhibitory effect of BAPN will be minimal.
-
Solution: Measure the baseline expression and activity of LOX in your cells or tissues of interest. Consider using a positive control (e.g., a cell line known to have high LOX activity) to validate your BAPN stock.
-
Problem 2: Unexpected Cellular Responses or Off-Target Effects
-
Possible Cause 1: High BAPN Concentration.
-
Explanation: While BAPN is a specific LOX inhibitor, very high concentrations may lead to off-target effects.[15] For example, some studies have shown that high concentrations of BAPN can affect gene expression of collagen and other ECM components.[4][16]
-
Solution: Use the lowest effective concentration of BAPN as determined by your dose-response experiments.
-
-
Possible Cause 2: Altered Cell Proliferation or Viability.
-
Explanation: Although some studies report no effect of BAPN on cell proliferation at certain concentrations, others have observed changes, particularly at higher doses or with longer exposure times.[11][14][16]
-
Solution: Always perform a cell viability assay (e.g., MTS or MTT) in parallel with your main experiment to monitor for any cytotoxic effects of BAPN at the concentrations you are using.
-
Problem 3: Difficulties in Assessing the Efficacy of BAPN Treatment
-
Possible Cause: Lack of a Robust Readout for LOX Inhibition.
-
Explanation: Directly measuring LOX activity can be challenging.
-
Solution: Utilize downstream functional assays to confirm the effect of BAPN. A common and effective method is to assess changes in collagen cross-linking.
-
Experimental Protocols
Protocol 1: Preparation of BAPN Stock Solution
-
Weigh the desired amount of BAPN-fumarate powder in a sterile microcentrifuge tube.
-
Add sterile PBS or serum-free culture medium to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex gently until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile, single-use tubes and store at -20°C.
Protocol 2: In Vitro Collagen Deposition and Cross-Linking Assay
This protocol provides a method to assess the effect of BAPN on collagen deposition and cross-linking in a cell culture system.
-
Cell Seeding: Plate cells (e.g., fibroblasts, osteoblasts) in a multi-well plate at a density that allows for the formation of a confluent monolayer and subsequent ECM deposition.
-
Treatment: Once the cells are attached and growing, replace the medium with fresh medium containing the desired concentrations of BAPN or vehicle control. Include a positive control for collagen synthesis, such as ascorbic acid (50 µg/mL).
-
Culture Period: Culture the cells for a period sufficient for ECM deposition (typically 7-21 days), changing the medium with fresh BAPN or vehicle every 2-3 days.
-
Assessment of Collagen Cross-Linking:
-
Picro-Sirius Red Staining: This stain can be used to visualize collagen fibers. Under polarized light, mature, cross-linked collagen appears as bright red or yellow fibers, while immature, less cross-linked collagen appears as faint green fibers.
-
Western Blotting: Analyze cell lysates or conditioned media for different forms of collagen. Inhibition of LOX by BAPN can lead to a decrease in the formation of high-molecular-weight collagen cross-linked products (β- and γ-bands).[11]
-
Hydroxyproline Assay: Quantify the total amount of collagen in the cell layer.
-
Visualizations
Signaling Pathway: BAPN Inhibition of Collagen Cross-linking
Caption: Mechanism of BAPN-mediated inhibition of collagen cross-linking.
Experimental Workflow: Troubleshooting BAPN Efficacy
Caption: A logical workflow for troubleshooting BAPN experimental outcomes.
References
-
Willett, T. L., et al. (2016). β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition. PLOS One. [Link]
-
Willett, T. L., et al. (2016). β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition. PMC. [Link]
-
Miana, M., et al. (2015). The lysyl oxidase inhibitor β-aminopropionitrile reduces body weight gain and improves the metabolic profile in diet-induced obesity in rats. Disease Models & Mechanisms. [Link]
-
Taylor & Francis. (n.d.). Aminopropionitrile – Knowledge and References. Taylor & Francis Online. [Link]
-
Willett, T. L., et al. (2019). Substrate strain mitigates effects of β-aminopropionitrile-induced reduction in enzymatic crosslinking. PMC. [Link]
-
Bondareva, A., et al. (2009). The Lysyl Oxidase Inhibitor, β-Aminopropionitrile, Diminishes the Metastatic Colonization Potential of Circulating Breast Cancer Cells. PLOS One. [Link]
-
Miana, M., et al. (2015). The lysyl oxidase inhibitor β-aminopropionitrile reduces body weight gain and improves the metabolic profile in diet-induced obesity in rats. Company of Biologists Journals. [Link]
-
Hui, A. Y., et al. (2005). Treatment of cartilage with beta-aminopropionitrile accelerates subsequent collagen maturation and modulates integrative repair. PubMed. [Link]
-
Franklin, D. P., et al. (2024). β-Aminopropionitrile Induces Distinct Pathologies in the Ascending and Descending Thoracic Aortic Regions of Mice. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
-
ResearchGate. (n.d.). Collagen cross-linking inhibitor BAPN affects collagen I, II and IV accumulation, appearance and distribution. ResearchGate. [Link]
-
Wang, T. H., et al. (2016). Lysyl oxidase inhibition via β-aminoproprionitrile hampers human umbilical vein endothelial cell angiogenesis and migration in vitro. Experimental and Therapeutic Medicine. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Aminopropionitrile. PubChem. [Link]
-
Franklin, D. P., et al. (2024). β-Aminopropionitrile Induces Distinct Pathologies in the Ascending and Descending Thoracic Aortic Regions of Mice. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
-
Franklin, D. P., et al. (2023). β-aminopropionitrile Induces Distinct Pathologies in the Ascending and Descending Thoracic Aortic Regions of Young Mice. bioRxiv. [Link]
-
Franklin, D. P., et al. (2023). β-aminopropionitrile Induces Distinct Pathologies in the Ascending and Descending Thoracic Aortic Regions of Mice. PMC. [Link]
-
ResearchGate. (n.d.). Effect of β-aminopropionitrile (BAPN) on matrix formation and collagen components produced by MC3T3-E1 cells. ResearchGate. [Link]
-
PharmaCompass. (n.d.). 3-Aminopropionitrile. PharmaCompass. [Link]
-
Franklin, D. P., et al. (2024). β-Aminopropionitrile Induces Distinct Pathologies in the Ascending and Descending Thoracic Aortic Regions of Mice. PubMed. [Link]
-
Bondareva, A., et al. (2009). The lysyl oxidase inhibitor, beta-aminopropionitrile, diminishes the metastatic colonization potential of circulating breast cancer cells. PubMed. [Link]
-
Cruess, R. L., & Hong, K. C. (1977). Effect of beta-aminopropionitrile on in vitro bone lipid synthesis. PubMed. [Link]
-
CD Genomics. (2025). Genome Editing with CRISPR: How to Effectively Minimize Off-Target Effects. YouTube. [Link]
-
Moorhead, L. C. (1981). Inhibition of collagen cross-linking: a new approach to ocular scarring. PubMed. [Link]
-
Busin, M., et al. (1986). The effect of collagen cross-linkage inhibitors on rabbit corneas after radial keratotomy. Investigative Ophthalmology & Visual Science. [Link]
Sources
- 1. The lysyl oxidase inhibitor β-aminopropionitrile reduces body weight gain and improves the metabolic profile in diet-induced obesity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition | PLOS One [journals.plos.org]
- 4. β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. The Lysyl Oxidase Inhibitor, β-Aminopropionitrile, Diminishes the Metastatic Colonization Potential of Circulating Breast Cancer Cells | PLOS One [journals.plos.org]
- 7. Lysyl oxidase inhibition via β-aminoproprionitrile hampers human umbilical vein endothelial cell angiogenesis and migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Aminopropionitrile | C3H6N2 | CID 1647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Aminopropionitrile | 151-18-8 [chemicalbook.com]
- 10. Treatment of cartilage with beta-aminopropionitrile accelerates subsequent collagen maturation and modulates integrative repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Effect of beta-aminopropionitrile on in vitro bone lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Substrate strain mitigates effects of β-aminopropionitrile-induced reduction in enzymatic crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Collagen Cross-Linking In Vivo: A Guide to Alternatives for 3-Aminopropanenitrile Hydrochloride
For decades, 3-Aminopropanenitrile (BAPN) has been a cornerstone tool for researchers investigating the roles of collagen and elastin cross-linking in a myriad of physiological and pathological processes. As a potent and irreversible inhibitor of lysyl oxidase (LOX), the primary enzyme responsible for initiating this cross-linking, BAPN has been instrumental in developing in vivo models for conditions ranging from fibrosis and cancer to vascular diseases.[1][2] However, the utility of BAPN is tempered by concerns regarding its toxicity, including potential off-target effects and the release of cyanide ions through its metabolism.[3] This guide provides a comprehensive comparison of viable alternatives to BAPN for in vivo studies, offering researchers a detailed analysis of their mechanisms, experimental validation, and protocols to facilitate informed decisions in experimental design.
The Central Role of Lysyl Oxidase in Extracellular Matrix Remodeling
To understand the rationale for seeking BAPN alternatives, it is crucial to appreciate the function of its target, the lysyl oxidase (LOX) family of enzymes. LOX enzymes catalyze the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin precursors, a critical step in the formation of covalent cross-links that provide tensile strength and stability to the extracellular matrix (ECM).[4] Dysregulation of LOX activity is implicated in numerous diseases characterized by abnormal ECM remodeling, such as fibrosis and cancer metastasis.[4]
Sources
- 1. Inhibition of Lysyl Oxidase with β-aminopropionitrile Improves Venous Adaptation after Arteriovenous Fistula Creation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Lysyl oxidase inhibitors and how do they work? [synapse.patsnap.com]
Comparative Guide: BAPN Efficacy and Phenotypic Outcomes Across Cancer Cell Lines
Executive Summary
Beta-aminopropionitrile (BAPN) is the gold-standard small molecule inhibitor of Lysyl Oxidase (LOX). Unlike broad-spectrum chemotherapeutics that target DNA replication or microtubules, BAPN targets the tumor microenvironment (TME)—specifically the cross-linking of collagen and elastin.
This guide compares the efficacy of BAPN across distinct cancer cell lines, emphasizing the dichotomy between intrinsic proliferation (often unaffected by BAPN) and invasive potential (highly sensitive to BAPN). This distinction is critical for researchers designing drug screening protocols; applying 2D cytotoxicity metrics to BAPN will yield false negatives.
Mechanistic Foundation: The LOX-Collagen Axis
To understand the comparative data, one must understand the target. LOX is a copper-dependent amine oxidase. It catalyzes the oxidative deamination of lysine residues in collagen and elastin precursors, generating reactive aldehydes that spontaneously condense to form cross-links.
The BAPN Mechanism: BAPN acts as an irreversible, active-site inhibitor of LOX. By blocking this enzymatic step, BAPN prevents the stiffening of the Extracellular Matrix (ECM).
-
High Stiffness: Promotes focal adhesion assembly, PI3K signaling, and metastasis.
-
Low Stiffness (BAPN Treatment): Reverts the phenotype to a softer, less invasive state.
Visualization: The LOX Signaling & Inhibition Pathway
The following diagram illustrates the downstream consequences of LOX activity and the specific interception point of BAPN.
Figure 1: The Hypoxia-LOX-Metastasis axis. BAPN interrupts the cascade at the enzymatic cross-linking stage, preventing ECM stiffening.
Comparative Analysis: Cell Line Specificity
BAPN efficacy is not universal; it correlates strictly with LOX expression levels and the dependence of the cell line on matrix stiffness for migration.
A. Breast Cancer: MDA-MB-231 vs. MCF-7
This comparison represents the classic "High-LOX" vs. "Low-LOX" control.
-
MDA-MB-231 (Triple-Negative, Basal-like):
-
Baseline: High endogenous LOX expression, driven by constitutive hypoxia signaling.
-
BAPN Effect: Significant reduction in cell migration and invasion in 3D matrices.
-
Key Finding: BAPN treatment (100-300 µM) reduces the ability of these cells to remodel collagen, preventing the formation of "linear tracks" used for metastasis.
-
-
MCF-7 (Luminal A):
-
Baseline: Low/Negligible LOX expression.
-
BAPN Effect: Minimal impact. Since these cells are less invasive and do not rely heavily on collagen remodeling for motility, BAPN shows little phenotypic change.
-
Scientific Insight: MCF-7 serves as a crucial negative control to prove BAPN specificity.
-
B. Pancreatic Ductal Adenocarcinoma (PDAC): PANC-1
PDAC is characterized by desmoplasia (dense fibrous tissue).
-
PANC-1:
-
Context: These cells secrete high levels of LOX to stiffen the surrounding stroma, which creates a physical barrier to drug delivery (chemoresistance).
-
BAPN Effect: Treatment reduces stromal stiffness. Crucially, BAPN acts as a chemosensitizer here. It does not kill PANC-1 cells directly but loosens the matrix, allowing drugs like Gemcitabine to penetrate more effectively.
-
C. Hepatocellular Carcinoma (HCC): MHCC97H
-
MHCC97H (High Metastatic Potential):
-
BAPN Effect: Inhibits cell adhesion and migration.
-
Mechanism: In HCC, LOX also regulates the VEGF pathway. BAPN has been shown to downregulate VEGF expression in these lines, linking ECM remodeling to angiogenesis.
-
Data Summary: Quantitative Outcomes
The following table synthesizes experimental data regarding BAPN concentrations and observed phenotypes. Note the distinction between 2D and 3D outcomes.
| Cancer Type | Cell Line | LOX Status | Effective BAPN Conc. | 2D Proliferation Effect | 3D Invasion/Migration Effect | Primary Mechanism Cited |
| Breast | MDA-MB-231 | High | 100 - 500 µM | Negligible | High Inhibition (>50%) | Collagen Cross-link Blockade |
| Breast | MCF-7 | Low | 100 - 500 µM | None | None | Lack of Target (LOX) |
| Pancreatic | PANC-1 | High | 200 - 500 µM | Low | High Inhibition | Desmoplasia Reduction |
| Lung | A549 | Moderate | 100 µM | Low | Moderate | EMT Suppression |
| Colorectal | SW480 | High | 300 µM | Low | High Inhibition | Focal Adhesion Kinase (FAK) signaling |
Critical Note: Researchers often mistakenly discard BAPN because it fails to reduce viability in standard MTT/CCK-8 assays. BAPN is not a cytotoxic agent; it is an anti-metastatic agent.
Validated Experimental Protocol: 3D Collagen Invasion Assay
To accurately assess BAPN, you must utilize an assay that involves Extracellular Matrix (ECM). A standard plastic 2D culture is insufficient.
Protocol: BAPN-Treated Collagen Matrix
Objective: Measure the reduction in cancer cell invasion through a collagen matrix under BAPN inhibition.
-
Reagent Preparation:
-
Dissolve BAPN fumarate in sterile PBS to create a 100 mM stock. Filter sterilize (0.22 µm). Store at -20°C.
-
Note: Fresh preparation is preferred for maximum enzymatic inhibition.
-
-
Matrix Setup:
-
Prepare Type I Rat Tail Collagen (2 mg/mL).
-
Neutralize with NaOH and PBS.
-
Treatment Group: Add BAPN to the liquid collagen mix before polymerization (Final conc: 300 µM). This prevents cross-linking during gelation.
-
Control Group: Add equal volume PBS vehicle.
-
-
Polymerization:
-
Aliquot into Transwell inserts (upper chamber). Incubate at 37°C for 1 hour to solidify.
-
-
Seeding:
-
Seed
cells (e.g., MDA-MB-231) in serum-free media on top of the collagen gel. -
Add Chemoattractant (10% FBS media) to the lower chamber.
-
-
Incubation:
-
Incubate for 24-48 hours.
-
-
Quantification:
-
Remove non-invading cells from the top.
-
Fix and stain invading cells (bottom of filter) with Crystal Violet or DAPI.
-
Count fields of view.
-
Visualization: Experimental Workflow
The following diagram outlines the critical timing of BAPN addition to ensure validity.
Figure 2: Step-by-step workflow for the BAPN Collagen Invasion Assay. Adding BAPN prior to polymerization is essential to test matrix stiffness effects.
References
-
Erler, J. T., et al. (2006). Lysyl oxidase is essential for hypoxia-induced metastasis.
-
[Link]
-
-
Bondareva, A., et al. (2009). The lysyl oxidase inhibitor, β-aminopropionitrile, diminishes the metastatic colonization potential of circulating breast cancer cells. PLoS One, 4(5), e5620.
-
[Link]
-
-
Miller, B. W., et al. (2015). Targeting the LOX/hypoxia axis reverses many of the features that make pancreatic cancer deadly: inhibition of LOX reduces fibrosis and metastatic potential. EMBO Molecular Medicine, 7(8), 1063–1076.
-
[Link]
-
-
Cox, T. R., & Erler, J. T. (2011). Remodeling and homeostasis of the extracellular matrix: implications for fibrotic diseases and cancer. Disease Models & Mechanisms, 4(2), 165–178.
-
[Link]
-
-
Baker, A. M., et al. (2013). Lysyl oxidase enzymatic function increases stiffness to drive colorectal cancer progression through FAK. Oncogene, 32(14), 1863–1868.
-
[Link]
-
A Researcher's Guide to the Specificity of 3-Aminopropanenitrile (BAPN) for Lysyl Oxidase (LOX) Family Enzymes
For researchers in fibrosis, oncology, and extracellular matrix (ECM) biology, the lysyl oxidase (LOX) family of enzymes represents a critical therapeutic target. These copper-dependent amine oxidases are the principal architects of ECM integrity, catalyzing the cross-linking of collagen and elastin.[1][2] This guide provides an in-depth evaluation of 3-Aminopropanenitrile hydrochloride, more commonly known as β-aminopropionitrile (BAPN), the classical, irreversible inhibitor of this enzyme family. We will dissect its specificity, compare its performance against newer alternatives, and provide robust, field-proven protocols for its evaluation in your own research.
The Lysyl Oxidase Family: Gatekeepers of the Extracellular Matrix
The LOX family consists of five highly homologous enzymes: LOX and four LOX-like enzymes (LOXL1, LOXL2, LOXL3, and LOXL4). Their canonical function is the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin precursors.[2][3] This reaction creates reactive aldehyde residues, which spontaneously condense to form covalent cross-links, providing the structural strength and insolubility essential for tissue form and function.
While indispensable for development and tissue repair, dysregulated LOX activity is a hallmark of numerous pathologies. Overexpression, particularly of LOX and LOXL2, is strongly implicated in the pathological stiffening of tissues in fibrotic diseases and the creation of a tumor-permissive microenvironment that promotes metastasis.[1][2][4] This central role in disease has made the LOX family an attractive target for therapeutic inhibition.
Caption: The canonical pathway of LOX-mediated collagen and elastin cross-linking.
BAPN: The Prototypical Pan-LOX Inhibitor
Beta-aminopropionitrile (BAPN) is the most extensively studied inhibitor of the LOX family.[5][6] It is a naturally occurring lathyrogen, a compound that inhibits the formation of connective tissue. BAPN functions as a specific and irreversible inhibitor by targeting the enzyme's active site.[7][8][9]
Mechanism of Action: BAPN is a suicide substrate. The LOX enzyme recognizes BAPN and processes it, leading to the formation of a reactive species that covalently binds to the enzyme's active site, permanently inactivating it.[10] This irreversible mechanism makes BAPN a potent tool for studying the consequences of sustained LOX inhibition.
Caption: BAPN acts as a suicide substrate, leading to irreversible enzyme inactivation.
Evaluating the Specificity of BAPN: A Pan-Inhibitor Profile
A crucial question for researchers is whether BAPN inhibits all five LOX family members with equal potency. The available evidence indicates that BAPN is a "pan-inhibitor," meaning it targets the active site of LOX and LOXL isoenzymes without significant selectivity.[5][6][8][11] While comprehensive IC50 data across all five human isoforms in a single study is scarce, comparative studies consistently demonstrate BAPN's activity against multiple family members.
For instance, studies comparing its effect on LOX and LOXL2 show relatively similar potency. This lack of specificity is a critical experimental consideration. While BAPN is an excellent tool for probing the general effects of inhibiting ECM cross-linking, it cannot be used to attribute a biological function to a single LOX family member.
Comparative Analysis: BAPN vs. Next-Generation LOX Inhibitors
The limitations of BAPN, particularly its lack of selectivity and suboptimal pharmacological properties, have driven the development of novel inhibitors.[12][13] These newer compounds offer researchers the ability to dissect the specific roles of individual LOX enzymes.
| Inhibitor | Target(s) | Mechanism | Key Features |
| BAPN | LOX, LOXL1, LOXL2, LOXL3, LOXL4 (Pan-inhibitor) | Irreversible, covalent | Prototypical pan-inhibitor; widely used in preclinical models.[3][8][10] |
| PXS-S2A | LOXL2 | Potent and specific | A haloallylamine-based molecule with high selectivity for LOXL2 over LOX.[1][12] |
| CCT365623 | LOX / LOXL2 (Dual) | Orally bioavailable | An aminomethylenethiophene-based inhibitor used to study LOX-driven tumor progression.[13] |
| Compound 20 (Gilead) | LOXL2 / LOXL3 (Dual) | Selective | Shows 31-fold selectivity for LOXL2 over LOX.[14] |
| Simtuzumab | LOXL2 | Monoclonal Antibody | A biological drug that functions as an antibody inhibitor against LOXL2.[1] |
Expert Insight: The choice of inhibitor is dictated by the experimental question. To investigate the global consequences of inhibiting collagen cross-linking, BAPN remains a cost-effective and well-characterized tool. However, to delineate the specific contribution of LOXL2 to cancer cell invasion, a selective inhibitor like PXS-S2A or an antibody like Simtuzumab would be the superior choice.
Experimental Protocol: Determining Inhibitor Specificity Against LOX Family Enzymes
To rigorously assess the specificity of BAPN or any other inhibitor, a robust and validated enzymatic assay is essential. The following protocol describes a standard, high-throughput fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of a compound against different LOX isoforms.
Principle of the Assay: This assay quantifies the hydrogen peroxide (H₂O₂) produced as a byproduct of the LOX-catalyzed amine oxidation. The H₂O₂ reacts with a probe (e.g., Amplex® Red) in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product (resorufin), which can be measured. The rate of fluorescence increase is directly proportional to LOX activity.
Mandatory Self-Validation System:
-
Positive Control (100% Activity): Enzyme + Substrate, no inhibitor. This defines the maximum reaction rate.
-
Negative Control (0% Activity): Substrate, no enzyme. This accounts for background signal.
-
Vehicle Control: Enzyme + Substrate + Inhibitor Solvent (e.g., DMSO). This ensures the solvent does not affect enzyme activity.
Caption: A validated workflow for determining the IC50 of inhibitors against LOX enzymes.
Detailed Step-by-Step Methodology
-
Reagent Preparation:
-
LOX Assay Buffer: Prepare a suitable buffer (e.g., 50 mM sodium borate, pH 8.2).
-
Recombinant Enzymes: Reconstitute purified, recombinant human LOX, LOXL1, LOXL2, LOXL3, and LOXL4 to a stock concentration in the assay buffer. Perform a titration experiment beforehand to determine the optimal enzyme concentration that yields a robust linear signal within the assay time frame.
-
Inhibitor Stock: Prepare a high-concentration stock of BAPN hydrochloride (e.g., 100 mM) in LOX Assay Buffer.
-
Serial Dilutions: Create a 10-point, 3-fold serial dilution of BAPN in a separate 96-well plate to cover a wide concentration range (e.g., 10 mM to 0.5 µM).
-
Substrate/Detection Mix: Prepare a fresh mix containing the LOX substrate (e.g., 1,5-diaminopentane), HRP, and a fluorescent probe like Amplex® Red in LOX Assay Buffer. The final concentrations should be optimized, but typical values are 1-10 mM for the substrate, 0.1 U/mL for HRP, and 50 µM for the probe.
-
-
Assay Procedure (96-well format):
-
To a black, clear-bottom 96-well plate, add 40 µL of LOX Assay Buffer to all wells.
-
Add 10 µL of the appropriate BAPN serial dilution to the 'inhibitor' wells. Add 10 µL of assay buffer to 'positive control' and 'negative control' wells.
-
Add 25 µL of the diluted recombinant enzyme to all wells except the 'negative control' wells (add 25 µL of buffer instead).
-
Pre-incubation: Cover the plate and incubate at 37°C for 15-30 minutes. Causality Insight: This step is critical for irreversible inhibitors like BAPN, allowing time for the covalent bond to form between the inhibitor and the enzyme before the substrate is introduced.
-
Reaction Initiation: Place the plate in a microplate reader pre-heated to 37°C. Add 25 µL of the Substrate/Detection Mix to all wells to initiate the reaction.
-
-
Data Acquisition:
-
Immediately begin measuring the fluorescence intensity (Excitation ~535 nm, Emission ~590 nm) every 60 seconds for 30-60 minutes (kinetic mode).
-
-
Data Analysis:
-
For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate the percentage of inhibition for each BAPN concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_negative) / (V_positive - V_negative))
-
Plot the % Inhibition against the logarithm of the BAPN concentration.
-
Fit the data to a non-linear regression model (log[inhibitor] vs. response - variable slope) using software like GraphPad Prism to determine the IC50 value.
-
Repeat the entire procedure for each of the five LOX family isoenzymes to generate a specificity profile.
-
Conclusion
3-Aminopropanenitrile (BAPN) is an indispensable tool in ECM research, serving as a potent, irreversible, and well-characterized pan-inhibitor of the lysyl oxidase family.[5][7][10] Its strength lies in its ability to broadly abrogate ECM cross-linking, allowing for the study of the global biological consequences. However, its lack of specificity is a significant limitation for studies aimed at dissecting the unique roles of individual LOX isoforms. For such targeted investigations, the use of next-generation, isoform-selective inhibitors is essential. The provided experimental framework offers a robust system for researchers to validate inhibitor performance and confidently select the appropriate tool to advance their scientific inquiries.
References
-
Li, W., et al. (2018). Lysyl oxidase inhibition via β-aminoproprionitrile hampers human umbilical vein endothelial cell angiogenesis and migration in vitro. Experimental and Therapeutic Medicine, 16(5), 4437-4444. [Link]
-
Fernandes, A., et al. (2022). LOXL2 Inhibitors and Breast Cancer Progression. Encyclopedia.pub. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1647, 3-Aminopropionitrile. [Link]
-
Le, V. P., et al. (2019). Inhibition of Lysyl Oxidase with β-aminopropionitrile Improves Venous Adaptation after Arteriovenous Fistula Creation. Journal of the American Society of Nephrology, 30(10), 1941-1953. [Link]
-
Cox, T. R., et al. (2013). The lysyl oxidase inhibitor, beta-aminopropionitrile, diminishes the metastatic colonization potential of circulating breast cancer cells. PLoS One, 8(4), e56184. [Link]
-
Taylor & Francis Online. Aminopropionitrile – Knowledge and References. [Link]
-
Le, A., et al. (2019). Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships. Journal of Medicinal Chemistry, 62(17), 7936-7946. [Link]
-
Rodríguez, C., et al. (2015). The lysyl oxidase inhibitor β-aminopropionitrile reduces body weight gain and improves the metabolic profile in diet-induced obesity in rats. Disease Models & Mechanisms, 8(9), 1107-1118. [Link]
-
Ferreira, S., et al. (2020). LOXL2 Inhibitors and Breast Cancer Progression. Biomolecules, 10(11), 1563. [Link]
-
Company of Biologists. The lysyl oxidase inhibitor β-aminopropionitrile reduces body weight gain and improves the metabolic profile in diet-induced obesity in rats. [Link]
-
Chitty, J. L., et al. (2019). 2-Aminomethylene-5-sulfonylthiazole Inhibitors of Lysyl Oxidase (LOX) and LOXL2 Show Significant Efficacy in Delaying Tumor Growth. Journal of Medicinal Chemistry, 62(17), 8066-8079. [Link]
-
Ladel, L., et al. (2018). Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. ACS Medicinal Chemistry Letters, 9(12), 1207-1211. [Link]
-
Pez, F., et al. (2011). Lysyl Oxidase Family Enzymes and Their Role in Tumor Progression. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1816(2), 235-244. [Link]
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- 4. The lysyl oxidase inhibitor, beta-aminopropionitrile, diminishes the metastatic colonization potential of circulating breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
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A Comparative Guide to Irreversible and Reversible Lysyl Oxidase Inhibitors: A Researcher's Handbook
For researchers and drug development professionals navigating the complex landscape of extracellular matrix (ECM) remodeling, the lysyl oxidase (LOX) family of enzymes presents a compelling therapeutic target. Upregulated in a host of pathologies, including fibrosis and cancer, these copper-dependent amine oxidases are pivotal in the cross-linking of collagen and elastin, processes that underpin tissue stiffening and disease progression. The development of inhibitors against the LOX family has bifurcated into two main streams: irreversible and reversible agents. This guide provides an in-depth, objective comparison of these two classes of inhibitors, supported by experimental data and protocols to empower informed decisions in research and development.
The Central Role of Lysyl Oxidase in Pathology
The LOX family comprises five members: LOX and its four paralogs, LOX-like 1-4 (LOXL1-4). Their canonical function is the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin precursors. This enzymatic reaction generates highly reactive aldehydes that spontaneously form covalent cross-links, stabilizing the ECM. However, dysregulation of LOX activity contributes to the pathological stiffening of tissues, creating a microenvironment conducive to tumor invasion, metastasis, and fibrotic disease progression.[1] Consequently, inhibiting LOX enzymes has emerged as a promising therapeutic strategy.
At the Crossroads of Inhibition: Irreversible vs. Reversible Strategies
The choice between an irreversible and a reversible inhibitor is a critical decision in drug development, with significant implications for efficacy, safety, and dosing regimens.
Irreversible inhibitors typically form a stable, covalent bond with the enzyme's active site, leading to permanent inactivation. This offers the advantage of prolonged target engagement, potentially requiring less frequent dosing. However, this permanence can also be a double-edged sword, as off-target effects can be long-lasting and potentially lead to toxicity.
Reversible inhibitors , in contrast, bind to the enzyme through non-covalent interactions, allowing for an equilibrium between the bound and unbound states. This can offer a better safety profile, as the inhibitor can dissociate from its target, and its effects can be more readily controlled. However, this may necessitate more frequent administration to maintain therapeutic concentrations.
The following sections delve into the specifics of prominent examples from each class, comparing their mechanisms, potency, and selectivity.
A Head-to-Head Comparison of LOX Inhibitors
To provide a clear, quantitative comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of selected irreversible and reversible LOX inhibitors against various LOX family members. This data is crucial for understanding the potency and selectivity of these compounds.
| Inhibitor Class | Inhibitor Name | Target(s) | LOX (IC50, µM) | LOXL1 (IC50, µM) | LOXL2 (IC50, µM) | LOXL3 (IC50, µM) | LOXL4 (IC50, µM) | Reference(s) |
| Irreversible | β-Aminopropionitrile (BAPN) | Pan-LOX | ~0.066 (hLOX + BSA) | - | ~0.083 (hLOXL2 + BSA) | - | - | [2] |
| PXS-5505 | Pan-LOX | 0.493 (fibroblast) | 0.159 | 0.57 | 0.18 | 0.19 | [3] | |
| PXS-S1A | LOX/LOXL2 | - | - | pIC50 = 6.8 ± 0.2 | - | - | [4] | |
| PXS-S2A | LOXL2 | - | - | pIC50 = 8.3 | - | - | ||
| Reversible | (2-chloropyridin-4-yl)methanamine | LOXL2 selective | 5.91 (hLOX + BSA) | - | 0.19 (hLOXL2 + BSA) | 0.214 | - | |
| Benzylamine | Weak LOXL2 | - | - | ~65 | - | - | [2] |
Note: IC50 values can vary depending on the assay conditions (e.g., presence of BSA, pre-incubation time). It is important to consider these factors when comparing data from different sources. pIC50 is the negative logarithm of the IC50 value.
In-Depth Look at Key Inhibitors
Irreversible Inhibition: The Case of β-Aminopropionitrile (BAPN) and PXS-5505
β-Aminopropionitrile (BAPN) is the prototypical irreversible pan-LOX inhibitor. Its mechanism involves the formation of a covalent adduct with the enzyme's active site, leading to its inactivation. While a valuable research tool, BAPN's lack of specificity and potential for off-target effects have limited its clinical development.[1]
PXS-5505 is a more recently developed, potent, and irreversible pan-LOX inhibitor.[3] It has demonstrated efficacy in preclinical models of fibrosis and cancer.[3] Clinical trials in myelofibrosis have shown that PXS-5505 is well-tolerated and can lead to improvements in symptom scores and reductions in bone marrow fibrosis.[2][5][6][7] These findings highlight the therapeutic potential of potent, irreversible pan-LOX inhibition in fibrotic diseases.
Reversible Inhibition: A Focus on LOXL2 Selectivity
The development of reversible inhibitors has largely focused on achieving selectivity for specific LOX isoforms, particularly LOXL2, which is often overexpressed in fibrotic tissues and tumors.
(2-chloropyridin-4-yl)methanamine is a notable example of a selective and mostly reversible LOXL2 inhibitor.[2] As shown in the table, it exhibits a significant selectivity for LOXL2 over LOX.[2] This selectivity is a key advantage, as it may minimize the side effects associated with inhibiting other LOX family members. The development of such selective reversible inhibitors represents a promising strategy for targeting LOXL2-driven pathologies with a potentially improved safety profile.
Experimental Protocols: Assessing LOX Inhibition
A robust and reliable assay is essential for evaluating the potency and selectivity of LOX inhibitors. The fluorometric lysyl oxidase activity assay is a widely used method.
Principle of the Fluorometric LOX Activity Assay
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LOX-catalyzed oxidation of a substrate. The H₂O₂ is then detected using a fluorogenic probe, such as Amplex Red, in a horseradish peroxidase (HRP)-coupled reaction. The resulting fluorescent signal is directly proportional to the LOX activity.
Experimental Workflow for Fluorometric LOX Activity Assay
Caption: Workflow for the fluorometric lysyl oxidase activity assay.
Detailed Step-by-Step Methodology
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer, typically a sodium borate or phosphate buffer at a physiological pH.
- LOX Substrate: Prepare a stock solution of a suitable LOX substrate, such as 1,5-diaminopentane.
- Horseradish Peroxidase (HRP): Prepare a stock solution of HRP.
- Amplex Red Reagent: Prepare a stock solution of Amplex Red in DMSO. This reagent is light-sensitive and should be protected from light.
- Inhibitor Solutions: Prepare serial dilutions of the test inhibitors (both irreversible and reversible) in the assay buffer.
2. Assay Procedure:
- In a 96-well black microplate, add the LOX enzyme source (recombinant enzyme or sample lysate).
- Add the different concentrations of the inhibitors to the respective wells. Include a vehicle control (no inhibitor).
- For irreversible inhibitors, a pre-incubation step (e.g., 30-60 minutes at 37°C) is often necessary to allow for covalent bond formation.
- Prepare a reaction mixture containing the LOX substrate, HRP, and Amplex Red reagent in the assay buffer.
- Initiate the reaction by adding the reaction mixture to all wells.
- Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
3. Data Acquisition and Analysis:
- Measure the fluorescence intensity at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.
- Record the fluorescence at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
- Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
- Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a suitable dose-response curve.
In Vivo and Clinical Considerations: A Comparative Outlook
The ultimate test for any inhibitor lies in its performance in complex biological systems.
Preclinical Evidence
Preclinical studies in animal models of fibrosis and cancer have provided valuable insights into the in vivo efficacy of both irreversible and reversible LOX inhibitors. For instance, the irreversible pan-LOX inhibitor PXS-5505 has demonstrated significant anti-fibrotic effects in various rodent models.[3] Studies directly comparing the in vivo efficacy and, importantly, the safety profiles of irreversible versus selective reversible inhibitors are crucial for advancing the field. Such studies would help to elucidate whether the prolonged target engagement of irreversible inhibitors translates to superior efficacy in chronic diseases, and whether this comes at the cost of increased toxicity.
Clinical Landscape
The clinical development of LOX inhibitors is an active area of research.
-
PXS-5505 (Irreversible, Pan-LOX): As mentioned earlier, this inhibitor has shown promising results in a Phase 2 trial for myelofibrosis, demonstrating good tolerability and signs of clinical efficacy, including a reduction in bone marrow fibrosis.[2][5][6][7]
-
Simtuzumab (Reversible, Anti-LOXL2 Antibody): This humanized monoclonal antibody against LOXL2 was investigated in several clinical trials for fibrotic diseases and cancer. However, these trials were largely unsuccessful in demonstrating a significant clinical benefit.[4] It is important to note that simtuzumab is a biological inhibitor and its mechanism and pharmacokinetic properties differ significantly from small molecule inhibitors.
The contrasting clinical outcomes of a small molecule irreversible pan-LOX inhibitor and a monoclonal antibody against LOXL2 highlight the complexities of targeting the LOX family. The reasons for these differences are likely multifactorial, including the specific inhibitor characteristics (small molecule vs. antibody), the mode of inhibition (irreversible vs. reversible), and the target profile (pan-LOX vs. LOXL2-selective).
Conclusion and Future Directions
The development of both irreversible and reversible lysyl oxidase inhibitors has provided the research community with a powerful toolkit to probe the function of the LOX family and to develop novel therapeutics for fibrosis and cancer.
Irreversible inhibitors , particularly pan-LOX inhibitors like PXS-5505, offer the advantage of potent and sustained target inhibition, which has shown promise in clinical trials for myelofibrosis. The key challenge for this class of inhibitors remains the potential for long-term toxicity due to their permanent mode of action.
Reversible inhibitors , with their potential for improved safety profiles, are an attractive alternative. The development of isoform-selective reversible inhibitors, such as those targeting LOXL2, is a particularly active area of research. The success of this approach will depend on achieving a balance between sufficient target engagement for efficacy and a favorable pharmacokinetic profile.
Future research should focus on:
-
Direct comparative studies: Head-to-head preclinical and, ideally, clinical trials comparing the efficacy and safety of irreversible versus reversible inhibitors are critically needed.
-
Exploring selectivity: Further investigation into the therapeutic consequences of inhibiting specific LOX isoforms versus pan-LOX inhibition is warranted.
-
Biomarker development: Identifying reliable biomarkers to monitor LOX activity and inhibitor efficacy in patients will be crucial for personalizing treatment strategies.
By continuing to refine our understanding of the intricate biology of the LOX family and by leveraging the distinct advantages of both irreversible and reversible inhibition strategies, the scientific community is well-positioned to translate the promise of LOX inhibition into effective therapies for patients in need.
References
- Schilter, H. et al. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. ACS Med. Chem. Lett.8, 365–370 (2017).
- Leiva, O. et al. A phase I/IIa trial of PXS-5505, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis.
- Ferreira, S., Saraiva, N., Rijo, P. & Reis, C. P. LOXL2 Inhibitors and Breast Cancer Progression. Antioxidants10, 312 (2021).
- Barry-Hamilton, V. et al. Allosteric inhibition of lysyl oxidase-like 2 impedes the development of a pathologic microenvironment.
- Vachhani, P. et al.
- Leung, L. et al. Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships. J. Med. Chem.62, 5863–5884 (2019).
- Leung, L. et al. 2-Aminomethylene-5-sulfonylthiazole Inhibitors of Lysyl Oxidase (LOX) and LOXL2 Show Significant Efficacy in Delaying Tumor Growth. J. Med. Chem.62, 8475–8492 (2019).
- Inhibitors of lysyl oxidases. Google Patents.
- Zaffar, N. et al. The small molecule LOXL2 inhibitor SNT-5382 reduces cardiac fibrosis and achieves strong clinical target engagement. Cardiovasc. Res. (2023).
-
Pharmaxis reports positive analysis of data from phase 2 PXS-5505 study. Biotech Dispatch. Available at: [Link]. (Accessed: 11th February 2026)
-
PXS-5505 Demonstrates Early Anti-Fibrotic Activity and Tolerability for Patients With R/R Myelofibrosis. HMP Global Learning Network. Available at: [Link]. (Accessed: 11th February 2026)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
